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  • Product: p-Phenetidine, 3-methoxy-alpha-phenoxy-
  • CAS: 15382-86-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to p-Phenetidine, 3-methoxy-alpha-phenoxy-: A Molecule at the Frontier of Medicinal Chemistry

Abstract This technical guide addresses the research applications and scientific context of the niche chemical entity, p-Phenetidine, 3-methoxy-alpha-phenoxy- (CAS No. 15382-86-2). Publicly available data on this specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the research applications and scientific context of the niche chemical entity, p-Phenetidine, 3-methoxy-alpha-phenoxy- (CAS No. 15382-86-2). Publicly available data on this specific molecule is scarce, indicating its status as a novel compound likely used in early-stage drug discovery or as a specialized analytical standard. This document synthesizes information from its constituent chemical moieties—the p-phenetidine core and the substituted phenoxy group—to provide a robust, scientifically-grounded framework for its potential applications. By examining the well-documented bioactivity of related compounds, we infer the rationale behind this molecule's design and propose the research avenues it is likely intended to explore, including oncology and neuropharmacology. This guide serves as an essential resource for researchers and drug development professionals investigating novel amide-based therapeutics.

Introduction: Unraveling a Niche Research Compound

p-Phenetidine, 3-methoxy-alpha-phenoxy- is classified as a bioactive chemical and a potential drug or therapeutic agent intended for scientific research purposes only. Its chemical structure, likely corresponding to N-(4-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide, represents a deliberate molecular hybridization of two key scaffolds: the p-phenetidine core, historically linked to analgesic compounds, and a substituted phenoxy group, a moiety recognized as a "privileged scaffold" in modern medicinal chemistry.[1]

The parent compound, p-phenetidine (4-ethoxyaniline), is a well-known intermediate in the synthesis of pharmaceuticals like phenacetin.[2] Phenacetin itself is an analgesic and antipyretic drug that was withdrawn from the market by the U.S. Food and Drug Administration in 1983 due to its association with renal toxicity and carcinogenicity.[3] These adverse effects are largely attributed to its metabolites, including p-phenetidine.[3]

The synthesis of a derivative like p-Phenetidine, 3-methoxy-alpha-phenoxy- is a classic medicinal chemistry strategy. It aims to leverage the core structure of a known bioactive agent while modifying its properties to:

  • Enhance potency against a specific biological target.

  • Improve selectivity and reduce off-target effects.

  • Mitigate the known toxicities of the parent scaffold.

  • Explore new structure-activity relationships (SAR).

This guide will deconstruct the molecule to postulate its most probable research applications and provide a hypothetical framework for its investigation.

Molecular Deconstruction and Physicochemical Properties

The definitive structure of p-Phenetidine, 3-methoxy-alpha-phenoxy- can be inferred from its name. It is an amide formed between p-phenetidine and 3-methoxyphenoxyacetic acid.

PropertyValue / StructureSource
IUPAC Name N-(4-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamideInferred
CAS Number 15382-86-2
Molecular Formula C₁₇H₁₉NO₄Calculated
Molecular Weight 301.34 g/mol Calculated
Parent Core 1 p-Phenetidine (4-ethoxyaniline)
Parent Core 2 Phenoxyacetic acid derivative[1]

Below is a diagram illustrating the chemical structure.

Caption: Chemical structure of N-(4-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide.

Inferred Research Applications & Mechanism of Action

Given its structure, the compound is likely being investigated in research areas where phenoxy derivatives and aniline-based structures have shown promise.

3.1 Potential as an Anticancer Agent

The phenoxy group is a privileged structure in the design of anticancer agents. [1]Numerous compounds bearing this moiety have demonstrated potent activity against various cancer cell lines. The mechanism often involves the inhibition of critical signaling pathways, such as the vascular endothelial growth factor receptor (VEGFR) pathway or other tyrosine kinases. [1] Furthermore, the parent p-phenetidine scaffold, while toxic, is related to compounds that interact with cyclooxygenase (COX) enzymes. [4]COX-2 is frequently overexpressed in tumors and contributes to inflammation and angiogenesis. It is plausible that this novel derivative was designed to be a selective COX-2 inhibitor with a modified safety profile.

3.2 Potential as a Neurological Agent

Derivatives of phenoxy compounds have been explored for a range of neurological disorders. For instance, 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues were developed as potent norepinephrine and serotonin reuptake inhibitors for the treatment of pain. [5]The addition of a phenoxy group can facilitate crucial π–π stacking and hydrophobic interactions within the binding sites of neurological receptors. [1]The methoxy substitution can further modulate receptor affinity and selectivity. [6]Given the analgesic history of phenacetin, this derivative could be a candidate for novel, non-opioid pain therapeutics or other CNS disorders.

Hypothetical Experimental Workflow for Compound Screening

For a novel compound like p-Phenetidine, 3-methoxy-alpha-phenoxy-, a structured, multi-stage screening process is essential to determine its biological activity and therapeutic potential. The following represents a logical, field-proven workflow.

G cluster_invitro In Vitro Assays start Compound Synthesis & QC (Purity ≥98%) in_vitro Primary In Vitro Screening (Target-Based or Phenotypic) start->in_vitro Test Compound assay1 Enzyme Inhibition Assays (e.g., COX-1/COX-2) assay2 Cell-Based Assays (e.g., Cancer Cell Line Proliferation) assay3 Receptor Binding Assays (e.g., GPCRs, Ion Channels) dose_response Dose-Response & IC50 Determination assay1->dose_response Hit Identified assay2->dose_response Hit Identified assay3->dose_response Hit Identified selectivity Selectivity & Off-Target Profiling dose_response->selectivity Potent Hit adme In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) selectivity->adme Selective Hit in_vivo In Vivo Efficacy Studies (Relevant Animal Model) adme->in_vivo Promising Candidate

Caption: High-level workflow for preclinical screening of a novel chemical entity.

4.1 Detailed Protocol: Cell Proliferation Assay (MTT)

This protocol describes a standard method to assess the effect of a test compound on the proliferation of a cancer cell line (e.g., HT-29, human colorectal adenocarcinoma).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of p-Phenetidine, 3-methoxy-alpha-phenoxy-.

Materials:

  • Test Compound Stock: 10 mM in DMSO.

  • Cell Line: HT-29 (ATCC HTB-38).

  • Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

  • Equipment: 96-well flat-bottom plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader (570 nm).

Procedure:

  • Cell Seeding:

    • Trypsinize and count HT-29 cells.

    • Seed 5,000 cells in 100 µL of media per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture media (e.g., from 100 µM to 0.01 µM).

    • Include a "vehicle control" (media with DMSO at the highest concentration used) and a "media only" blank.

    • Remove old media from the cells and add 100 µL of the corresponding compound dilution or control to each well.

    • Incubate for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the "media only" blank from all other readings.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot the percent viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value.

Conclusion and Future Directions

While p-Phenetidine, 3-methoxy-alpha-phenoxy- remains a compound without a significant public research footprint, its structure provides a compelling rationale for its synthesis. It represents a logical step in the exploration of novel therapeutics derived from the phenacetin/p-phenetidine scaffold. The addition of the 3-methoxy-phenoxy moiety is a deliberate design choice aimed at modulating bioactivity, likely to enhance potency or mitigate the known toxicities of its predecessors.

Future research on this compound will undoubtedly focus on elucidating its primary biological target through broad screening campaigns. Depending on the results of initial in vitro assays, further investigation into its mechanism of action, metabolic stability, and ultimately, its efficacy in animal models will determine its potential as a lead compound for drug development. Researchers working with this molecule should exercise caution, given the known toxicological profile of its parent amine, p-phenetidine. [3][9]

References
  • p-Phenetidine - Wikipedia. Wikipedia. [Link]

  • Phenacetin - Wikipedia. Wikipedia. [Link]

  • Phenacetin - information sheet. Canada.ca. [Link]

  • p-Phenetidine: A Versatile Chemical Intermediate for Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • p-Phenetidine. Merck Index. [Link]

  • P-PHENETIDINE. precisionFDA. [Link]

  • p-Phenetidine,3-methoxy-alpha-phenoxy-. 中文蛋白资源 (Chinese Protein Resource). [Link]

  • Final screening assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin). Canada.ca. [Link]

  • Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro. PubMed. [Link]

  • Phenacetin | C10H13NO2 | CID 4754. PubChem, NIH. [Link]

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC, NIH. [Link]

  • Phenacetin. OEHHA, California. [Link]

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. [Link]

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  • Effect of methoxy substitution on the adrenergic activity of three structurally related alpha 2-adrenoreceptor antagonists. PubMed. [Link]

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Exploratory

Chemical structure of p-Phenetidine 3-methoxy-alpha-phenoxy- (CAS 15382-86-2)

An in-depth technical guide to the chemical structure, properties, and potential of 3-methoxy-4-(1-phenoxyethoxy)aniline. Disclaimer: The requested compound, p-Phenetidine 3-methoxy-alpha-phenoxy- (CAS 15382-86-2), could...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the chemical structure, properties, and potential of 3-methoxy-4-(1-phenoxyethoxy)aniline.

Disclaimer: The requested compound, p-Phenetidine 3-methoxy-alpha-phenoxy- (CAS 15382-86-2), could not be definitively identified in chemical databases with the provided CAS number. The number 15382-86-2 does not appear to be a valid Chemical Abstracts Service (CAS) registry number for a chemical substance. However, the chemical name suggests a structure of 3-methoxy-4-(1-phenoxyethoxy)aniline , which is registered in PubChem (CID 203860) without an assigned CAS number or associated literature.[1] This guide is therefore a theoretical exploration of this plausible structure, constructed with insights from a Senior Application Scientist's perspective on related chemical principles and methodologies.

Introduction

The confluence of phenoxy, methoxy, and aniline moieties within a single molecular framework presents a compelling scaffold for investigation in medicinal chemistry and materials science. The target molecule of this guide, 3-methoxy-4-(1-phenoxyethoxy)aniline, embodies this structural convergence. The phenoxy group is a recognized privileged scaffold in drug discovery, known to be crucial for the biological activity of numerous approved drugs.[2][3] Similarly, the methoxy-substituted aniline core is a versatile intermediate and a key structural element in a variety of biologically active compounds, including antimicrobial and anticancer agents.[4][5] This guide provides a comprehensive theoretical overview of the chemical structure, plausible synthetic routes, predicted properties, and potential applications of 3-methoxy-4-(1-phenoxyethoxy)aniline, aimed at researchers and professionals in drug development.

Chemical Structure and Nomenclature

The proposed structure for the compound is based on the systematic name 3-methoxy-4-(1-phenoxyethoxy)aniline.

  • Core Structure: Aniline (aminobenzene).

  • Substituents on the Benzene Ring:

    • An amino group (-NH₂) at position 1.

    • An ether linkage at position 4.

    • A methoxy group (-OCH₃) at position 3.

  • Ether Side Chain: The ether at position 4 is a 1-phenoxyethoxy group, meaning an ethoxy chain where one hydrogen on the alpha-carbon is replaced by a phenoxy group (-O-Ph).

Systematic Name: 3-methoxy-4-(1-phenoxyethoxy)aniline Molecular Formula: C₁₅H₁₇NO₃ Molecular Weight: 275.30 g/mol

Caption: Chemical structure of 3-methoxy-4-(1-phenoxyethoxy)aniline.

Proposed Synthesis

As there are no published synthetic routes for this specific molecule, a plausible multi-step synthesis is proposed based on established organic chemistry principles. The strategy involves the protection of the reactive aniline group, ether synthesis, and subsequent deprotection.

Overall Synthetic Strategy:

The synthesis would likely start from a commercially available or readily synthesizable substituted phenol, such as 3-methoxy-4-nitrophenol. The phenolic hydroxyl group would undergo a Williamson ether synthesis with a suitable electrophile. The nitro group would then be reduced to an amine. An alternative would be to start with 4-amino-3-methoxyphenol, which would require protection of the amine before the ether synthesis. The latter is often preferred to avoid harsh reduction conditions in the final steps.

cluster_0 Proposed Synthetic Pathway start 4-Amino-3-methoxyphenol step1 Protection (Acetylation) Acetic Anhydride start->step1 intermediate1 N-(4-hydroxy-2-methoxyphenyl)acetamide step1->intermediate1 step2 Williamson Ether Synthesis 1-bromo-1-phenoxyethane, Base (e.g., K₂CO₃) intermediate1->step2 intermediate2 N-(2-methoxy-4-(1-phenoxyethoxy)phenyl)acetamide step2->intermediate2 step3 Deprotection (Hydrolysis) Acid or Base intermediate2->step3 product 3-methoxy-4-(1-phenoxyethoxy)aniline step3->product

Caption: Proposed synthetic workflow for 3-methoxy-4-(1-phenoxyethoxy)aniline.

Experimental Protocols (Theoretical)

Step 1: Protection of the Amino Group - Synthesis of N-(4-hydroxy-2-methoxyphenyl)acetamide

The highly reactive amino group of the starting material, 4-amino-3-methoxyphenol, needs to be protected to prevent side reactions during the ether synthesis. Acetylation is a common and effective method for this purpose.[6][7]

  • Rationale: The acetylation converts the strongly activating amino group into a moderately activating acetamido group, which is less nucleophilic and less prone to oxidation.[8]

  • Protocol:

    • Dissolve 4-amino-3-methoxyphenol in a suitable solvent such as acetic acid or a mixture of water and a co-solvent.

    • Add acetic anhydride dropwise to the solution at room temperature with stirring.

    • Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain N-(4-hydroxy-2-methoxyphenyl)acetamide.

Step 2: Williamson Ether Synthesis - Synthesis of N-(2-methoxy-4-(1-phenoxyethoxy)phenyl)acetamide

The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an alkyl halide.[9][10]

  • Rationale: The phenolic proton is acidic and can be removed by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an electrophile. A primary or secondary alkyl halide is preferred to minimize elimination side reactions.[11]

  • Protocol:

    • Suspend N-(4-hydroxy-2-methoxyphenyl)acetamide and a base (e.g., anhydrous potassium carbonate) in a polar aprotic solvent like DMF or acetone.

    • Add 1-bromo-1-phenoxyethane (or a corresponding tosylate) to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

    • After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Step 3: Deprotection of the Amino Group - Synthesis of 3-methoxy-4-(1-phenoxyethoxy)aniline

The final step is the removal of the acetyl protecting group to reveal the target aniline.

  • Rationale: The amide bond can be cleaved by hydrolysis under either acidic or basic conditions.[12]

  • Protocol:

    • Dissolve the N-(2-methoxy-4-(1-phenoxyethoxy)phenyl)acetamide in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (if acidic hydrolysis was used) or an acid (if basic hydrolysis was used) to precipitate the product.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Further purification can be achieved by column chromatography if necessary.

Physicochemical Properties (Predicted)

The physicochemical properties of 3-methoxy-4-(1-phenoxyethoxy)aniline have been predicted using computational models, as no experimental data is available.[1]

PropertyPredicted Value
Molecular Weight 275.30 g/mol
Molecular Formula C₁₅H₁₇NO₃
XLogP3 3.4
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 5
Topological Polar Surface Area 57.8 Ų

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on the functional groups present in the molecule.

  • ¹H NMR:

    • Aromatic protons on the aniline ring would appear as distinct signals in the aromatic region (approx. 6.5-7.5 ppm).

    • Aromatic protons of the phenoxy group would also be in the aromatic region.

    • The methoxy protons (-OCH₃) would be a singlet at around 3.8-4.0 ppm.

    • The protons of the ethoxy bridge (-O-CH(CH₃)-O-) would show characteristic splitting patterns. The methine proton would be a quartet coupled to the methyl protons, and the methyl protons would be a doublet coupled to the methine proton. These would be shifted downfield due to the adjacent oxygen atoms (approx. 4.0-5.0 ppm for the CH and 1.5-2.0 ppm for the CH₃).

    • The amine protons (-NH₂) would appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.

  • ¹³C NMR:

    • Aromatic carbons would appear in the range of 110-160 ppm.

    • The methoxy carbon would be around 55-60 ppm.

    • The carbons of the ethoxy bridge would also be in the downfield region (approx. 70-85 ppm).

  • IR Spectroscopy:

    • N-H stretching of the primary amine would be visible as two bands in the region of 3300-3500 cm⁻¹.

    • C-O stretching of the ether linkages would show strong absorptions in the range of 1050-1250 cm⁻¹.[13][14]

    • Aromatic C=C stretching would be observed in the 1450-1600 cm⁻¹ region.

    • C-H stretching of the aromatic rings would be seen above 3000 cm⁻¹.

Biological Activity and Drug Development Potential (Speculative)

While there is no direct biological data for 3-methoxy-4-(1-phenoxyethoxy)aniline, its structural motifs suggest several avenues for its potential application in drug discovery.

  • Antimicrobial and Antifungal Activity: Phenoxy ethers, such as phenoxyethanol, are widely used as antimicrobial agents in pharmaceuticals and cosmetics.[15] The combination with a substituted aniline moiety, which is also present in many antimicrobial compounds, could lead to synergistic or novel antimicrobial properties.

  • Anticancer Potential: The methoxy-aniline scaffold is a key component in a number of compounds with demonstrated anticancer activity.[4] The 3,4,5-trimethoxyphenyl motif, in particular, is a well-known pharmacophore in many antimitotic agents that target tubulin.[16] While the target molecule only has one methoxy group on the aniline ring, the overall electronic and steric properties could allow it to interact with various biological targets relevant to cancer.

  • Neurological Applications: The phenoxy group is a key component of drugs targeting neurological disorders.[2] Furthermore, substituted anilines have been investigated for their monoamine oxidase inhibitory and anticonvulsant properties.[5]

  • Antioxidant Properties: The presence of the aniline and ether functionalities could bestow antioxidant properties upon the molecule. Substituted anilines have been studied for their antioxidant capabilities.[17]

cluster_1 Potential Biological Interactions molecule 3-methoxy-4-(1-phenoxyethoxy)aniline phenoxy Phenoxy Moiety molecule->phenoxy contains methoxy_aniline Methoxy-Aniline Moiety molecule->methoxy_aniline contains target1 Enzyme Active Site (e.g., Kinase, MAO) phenoxy->target1 π-π stacking, hydrophobic interactions target2 Bacterial Cell Wall/Membrane phenoxy->target2 membrane disruption methoxy_aniline->target1 H-bonding, electrostatic interactions target3 Tubulin Polymerization Site methoxy_aniline->target3 binding to colchicine site (speculative)

Caption: Speculative biological interactions of the target molecule's key moieties.

Conclusion

3-methoxy-4-(1-phenoxyethoxy)aniline represents an intriguing, albeit currently theoretical, chemical entity. This guide has outlined its likely structure, proposed a viable synthetic pathway based on well-established reactions, and predicted its key physicochemical and spectroscopic properties. The convergence of structural motifs with known biological relevance, such as the phenoxy and methoxy-aniline groups, suggests that this compound could be a valuable target for synthesis and screening in drug discovery programs, particularly in the areas of antimicrobial, anticancer, and neurological research. Further experimental work is required to validate the proposed synthesis and to explore the true potential of this molecule.

References

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  • Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. (2021, December 16). Retrieved from [Link]

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  • Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis of phenyl enol ethers via decarboxylation of .beta.-lactones derived from the lithium .alpha.-phenoxy-.alpha.-lithioacetate synthon | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Aniline - Wikipedia. Retrieved from [Link]

  • n-methyl-3,4-dihydroxyphenylalanine - Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - PMC. (2022, June 2). Retrieved from [Link]

  • Fmoc protection of electron-poor aniline? : r/Chempros - Reddit. (2020, May 19). Retrieved from [Link]

  • Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C.. - Filo. (2025, September 23). Retrieved from [Link]

  • Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines | Chemical Science International Journal. (2021, December 16). Retrieved from [Link]

  • Synthesis of substituted anilino-3-methoxy-4-substituted acetoxy) benzylidenes and their monoamine oxidase inhibitory and anticonvulsant properties - PubMed. Retrieved from [Link]

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  • PHENOXYETHANOL |. Retrieved from [Link]

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  • Synthesis, Spectroscopic Properties and Redox Behavior Kinetics of Rare-Earth Bistetrakis-4-[3-(3,4-dicyanophenoxy)phenoxy]phthalocyaninato Metal Complexes with Er, Lu and Yb - MDPI. (2021, April 10). Retrieved from [Link]

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Foundational

3-methoxy-alpha-phenoxy-p-phenetidine literature and patents

An In-Depth Technical Guide to the Synthesis and Potential Applications of 3-methoxy-α-phenoxy-p-phenetidine and Its Derivatives Disclaimer: The compound "3-methoxy-alpha-phenoxy-p-phenetidine" is not found in readily av...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of 3-methoxy-α-phenoxy-p-phenetidine and Its Derivatives

Disclaimer: The compound "3-methoxy-alpha-phenoxy-p-phenetidine" is not found in readily available scientific literature or patent databases. This guide, therefore, provides a comprehensive overview based on the synthesis of its core chemical moieties, a proposed synthetic pathway for the target molecule, and an analysis of the potential properties and applications inferred from structurally related compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction: Deconstructing a Novel Structure

The nomenclature "3-methoxy-alpha-phenoxy-p-phenetidine" describes a substituted aromatic amine. A systematic deconstruction of the name suggests the following structure:

  • p-phenetidine (4-ethoxyaniline): This forms the foundational scaffold of the molecule. It is an aromatic amine with an ethoxy group at the para position (position 4) relative to the amino group.[1][2]

  • 3-methoxy: A methoxy group (-OCH3) is located at the 3-position on the phenetidine ring.

  • alpha-phenoxy: This indicates a phenoxy group (-O-Ph) is attached to the alpha-carbon of a substituent on the nitrogen atom of the p-phenetidine.

Based on this analysis, a plausible structure for the target compound is N-(1-phenoxyethyl)-4-ethoxy-3-methoxyaniline. The presence of phenoxy and phenetidine moieties suggests potential biological activity, as these functional groups are found in numerous pharmaceuticals and biologically active compounds.[3][4][5] This guide will explore the synthesis of the necessary precursors and propose a viable route to this and related novel structures.

Synthesis of Key Precursors

The synthesis of 3-methoxy-α-phenoxy-p-phenetidine would logically proceed from key, well-characterized precursors. The synthesis of these precursors is well-documented in the chemical literature.

Synthesis of p-Phenetidine

p-Phenetidine is a versatile chemical intermediate used in the synthesis of dyes and pharmaceuticals.[1][2] There are two primary industrial routes to its synthesis:

Method A: Reduction of p-Nitrophenetole

This is a classic method involving the reduction of a nitro group to an amine.

  • Experimental Protocol:

    • In a reaction vessel equipped with a mechanical stirrer, add 100g of p-nitrophenetole, 200 mL of water, and 10 mL of concentrated hydrochloric acid.[6]

    • Heat the mixture to 60°C.

    • Gradually add 100g of iron filings over a period of 3-4 hours while maintaining the temperature.[6]

    • After the addition is complete, increase the temperature to 90°C and maintain until the reduction is complete.[6]

    • The resulting p-phenetidine can be purified by steam distillation.[6]

Method B: Etherification of p-Aminophenol

This method involves the formation of the ether linkage on p-aminophenol.

  • Experimental Protocol:

    • Charge an autoclave with 150 mL of dimethyl sulfoxide, 19.4g of ethyl chloride, 8.8g of sodium hydroxide, and 21.8g of p-hydroxyaniline (p-aminophenol).[7]

    • Heat the reaction to 80°C for 5 hours with stirring.[7]

    • The product, p-ethoxyaniline (p-phenetidine), can be isolated and purified, with reported yields around 90%.[7]

Physicochemical Properties of p-Phenetidine

PropertyValueReference
Molecular FormulaC₈H₁₁NO[1]
AppearanceColorless to reddish-brown liquid[1]
Boiling Point244 °C[6]
ToxicityClassified as toxic, with suspected high renal toxicity[1]

Proposed Synthetic Pathway for 3-methoxy-α-phenoxy-p-phenetidine

With the synthesis of the core phenetidine structure established, the following multi-step synthesis is proposed for the target molecule, N-(1-phenoxyethyl)-4-ethoxy-3-methoxyaniline. This pathway relies on well-established named reactions and principles of organic synthesis.

Diagram of Proposed Synthesis

Synthetic Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination & Etherification cluster_2 Step 3: Reduction cluster_3 Step 4: Reductive Amination A Veratrole B 4,5-Dimethoxy-2-nitroaniline A->B HNO₃/H₂SO₄ C 4-Bromo-5-ethoxy-2-nitroaniline B->C 1. NBS 2. NaOEt D 4-Ethoxy-3-methoxy-2-nitroaniline C->D Buchwald-Hartwig (not shown, alternative) E 4-Ethoxy-3-methoxyaniline D->E Fe/HCl or H₂/Pd-C G Target Molecule: N-(1-phenoxyethyl)-4-ethoxy-3-methoxyaniline E->G NaBH(OAc)₃ F Phenoxyacetaldehyde F->G

Sources

Exploratory

An In-Depth Technical Guide to Novel p-Phenetidine Derivatives in Anti-Inflammatory Drug Discovery

Abstract Chronic inflammation underpins a vast spectrum of human diseases, driving a persistent need for novel anti-inflammatory agents with improved efficacy and safety profiles. The p-phenetidine scaffold, a core struc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chronic inflammation underpins a vast spectrum of human diseases, driving a persistent need for novel anti-inflammatory agents with improved efficacy and safety profiles. The p-phenetidine scaffold, a core structural motif in early analgesics, is experiencing a renaissance in medicinal chemistry. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals on the design, synthesis, and preclinical evaluation of novel p-phenetidine derivatives. We will delve into the mechanistic rationale for targeting key inflammatory pathways, provide detailed, self-validating experimental protocols for in vitro and in vivo assessment, and present a logical workflow for lead candidate identification and optimization.

Introduction: The Case for Revisiting p-Phenetidine

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to debilitating conditions like rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current mainstays of therapy, including non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often limited by significant side effects, such as gastrointestinal toxicity and immunosuppression.[1] This therapeutic gap necessitates the exploration of new chemical entities that can offer more targeted and safer modulation of the inflammatory cascade.

The p-phenetidine (4-ethoxyaniline) scaffold has a long history in pharmacology, most notably as the core of phenacetin, one of the first synthetic analgesics.[2] While phenacetin itself was withdrawn due to toxicity concerns linked to its metabolites, the inherent bioactivity of the p-phenetidine core remains intriguing.[2][3] Modern medicinal chemistry strategies now allow for precise molecular modifications to enhance therapeutic effects while mitigating toxicity. Studies have shown that p-phenetidine itself is a potent inhibitor of prostaglandin synthesis, with some preference for COX-2, suggesting that derivatives can be engineered for selectivity.[3][4] By strategically modifying the p-phenetidine scaffold, we can develop novel derivatives that selectively target key nodes in the inflammatory signaling network, aiming for superior efficacy and an improved safety margin.

Mechanistic Rationale: Targeting Key Inflammatory Pathways

The anti-inflammatory potential of novel p-phenetidine derivatives is hypothesized to stem from their ability to modulate two primary signaling networks: the Arachidonic Acid (AA) cascade and the NF-κB signaling pathway.

The Arachidonic Acid Cascade: COX and LOX Inhibition

Upon cellular injury or stimulation, phospholipase A2 liberates arachidonic acid from membrane phospholipids.[1][5] AA is then metabolized by two major enzymatic pathways that produce potent inflammatory mediators called eicosanoids.[5][6]

  • Cyclooxygenase (COX) Pathway: This pathway produces prostaglandins (PGs) and thromboxanes.[7][8][9] There are two key isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation and is responsible for producing pro-inflammatory prostaglandins.[9] Selective inhibition of COX-2 is a major goal of modern anti-inflammatory drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10]

  • Lipoxygenase (LOX) Pathway: This pathway produces leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction and vascular permeability.[6]

Novel p-phenetidine derivatives can be designed to act as selective COX-2 inhibitors or as dual COX/LOX inhibitors, thereby blocking the production of multiple classes of inflammatory mediators.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Stimuli PLA2 Phospholipase A2 PLA2->AA Liberates COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostanoids Prostaglandins, Thromboxanes COX->Prostanoids Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation1 Inflammation, Pain, Fever Prostanoids->Inflammation1 Inflammation2 Inflammation, Bronchoconstriction Leukotrienes->Inflammation2 pPhenetidine p-Phenetidine Derivatives pPhenetidine->COX Inhibit pPhenetidine->LOX Inhibit

Caption: The Arachidonic Acid Cascade as a therapeutic target.
The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[11][12] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[13][14] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[11][13] This frees NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and the COX-2 enzyme.[12][13][14]

By inhibiting IκB degradation or blocking NF-κB nuclear translocation, p-phenetidine derivatives can effectively shut down a major amplification loop of the inflammatory response.

NF_kB_Pathway cluster_cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Cytoplasm Cytoplasm Nucleus Nucleus DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription pPhenetidine p-Phenetidine Derivatives pPhenetidine->IKK Inhibit

Caption: The NF-κB signaling pathway as a therapeutic target.

Preclinical Evaluation Workflow: A Step-by-Step Guide

A robust and logical preclinical evaluation workflow is critical for identifying promising lead candidates. The workflow should progress from high-throughput in vitro assays to more complex and resource-intensive in vivo models.

Drug_Discovery_Workflow Start Design & Synthesis of p-Phenetidine Derivatives InVitro PART 1: In Vitro Screening Start->InVitro COX COX-1/COX-2 Inhibition Assay InVitro->COX NO_Cytokine NO & Cytokine Release (LPS-stimulated Macrophages) InVitro->NO_Cytokine NFkB_Assay NF-κB Pathway Assay (Western Blot / Reporter) InVitro->NFkB_Assay Cytotoxicity Cytotoxicity Assay (MTT / LDH) InVitro->Cytotoxicity Analysis1 Data Analysis: IC50, SI, Therapeutic Index COX->Analysis1 NO_Cytokine->Analysis1 NFkB_Assay->Analysis1 Cytotoxicity->Analysis1 InVivo PART 2: In Vivo Validation Analysis1->InVivo Promising Candidates Acute Acute Inflammation Model (Carrageenan-induced Paw Edema) InVivo->Acute Toxicity Acute Oral Toxicity & Ulcerogenicity InVivo->Toxicity Analysis2 Data Analysis: Efficacy, ED50, Safety Profile Acute->Analysis2 Toxicity->Analysis2 Lead Lead Candidate Selection & Optimization Analysis2->Lead

Caption: Integrated workflow for preclinical evaluation.
PART 1: In Vitro Screening Protocols
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes and to calculate the COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2).

  • Rationale: This is the primary screen to identify compounds that inhibit prostaglandin synthesis and to assess their selectivity for the inducible COX-2 isoform, which predicts a lower risk of gastrointestinal side effects.[10][15]

  • Methodology (Colorimetric Assay):

    • Assay Kit: Utilize a commercial colorimetric COX inhibitor screening kit (e.g., Cayman Chemical, Item No. 560131) which measures the peroxidase activity of cyclooxygenases.[10]

    • Reagent Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes, heme, and other assay components according to the manufacturer's protocol. Prepare a series of dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in DMSO.

    • Assay Procedure:

      • To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2).

      • Add 10 µL of a solvent blank (DMSO), a positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1), or the test compound dilution.

      • Incubate for 15 minutes at 25°C with gentle shaking.

      • Initiate the reaction by adding 10 µL of arachidonic acid solution.

      • Incubate for an additional 2 minutes.

      • Add 20 µL of the colorimetric substrate solution and incubate for 5-10 minutes until a blue color develops in the control wells.

      • Measure the absorbance at 590 nm using a plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition versus log concentration and determine the IC50 value using non-linear regression analysis. Calculate the Selectivity Index (SI).

  • Objective: To assess the ability of the compounds to inhibit the production of NO and key pro-inflammatory cytokines (TNF-α, IL-6) in a cellular model of inflammation.

  • Rationale: Lipopolysaccharide (LPS) activates macrophages (e.g., RAW 264.7 cell line) to produce a wide range of inflammatory mediators.[16] Inhibition of these mediators demonstrates the compound's potential to suppress the inflammatory response at a cellular level.[17]

  • Methodology:

    • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 5x10^4 cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

    • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • NO Measurement (Griess Assay):

      • Collect 100 µL of the cell culture supernatant.

      • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

      • Incubate for 10 minutes at room temperature.

      • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

    • Cytokine Measurement (ELISA):

      • Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using specific commercial ELISA kits according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-stimulated vehicle control.

PART 2: In Vivo Validation of Lead Candidates
  • Objective: To evaluate the in vivo anti-inflammatory efficacy of lead compounds in an acute model of inflammation.

  • Rationale: This is a widely used and well-characterized model for screening anti-inflammatory drugs.[18] The edema formation following carrageenan injection is biphasic, with the later phase (3-6 hours) being primarily mediated by prostaglandins, making it highly relevant for testing COX inhibitors.[15]

  • Methodology:

    • Animals: Use male Wistar rats or Swiss albino mice (180-220 g). Acclimatize the animals for at least one week.

    • Dosing: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group (e.g., 0.5% carboxymethyl cellulose) and a positive control group (e.g., Indomethacin, 10 mg/kg).

    • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each animal.

    • Measurement: Measure the paw volume immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

    • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point: [(Vt - V0) / V0] * 100. Then, calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: [(Edema_control - Edema_treated) / Edema_control] * 100.

  • Objective: To assess the preliminary safety profile of the lead compounds.

  • Rationale: A critical step in drug development is to ensure that efficacy is not outweighed by toxicity. For NSAID-like compounds, assessing acute toxicity and the potential to cause gastric ulcers is paramount.

  • Methodology:

    • Acute Toxicity (Up-and-Down Procedure): Follow OECD guideline 425. Administer a starting dose of the compound to a single animal. Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down. This method minimizes the number of animals required to estimate the LD50 (median lethal dose).

    • Ulcerogenicity:

      • Administer a high dose of the test compound (e.g., 3-5 times the effective dose from the edema model) orally to a group of rats once daily for 4 days. Include a vehicle control and a positive control (e.g., Indomethacin).

      • Fast the animals for 24 hours after the last dose.

      • Euthanize the animals and carefully excise the stomachs.

      • Open the stomachs along the greater curvature and rinse with saline to examine the gastric mucosa for any signs of hemorrhage, ulcers, or lesions.

      • Score the ulcers based on their number and severity (e.g., 0 = no ulcers, 1 = mild, 2 = moderate, 3 = severe). Calculate an ulcer index for each group.

Data Interpretation and Lead Candidate Selection

The data generated from the preclinical workflow must be synthesized to identify promising lead candidates for further development.

Parameter Description Desirable Profile
COX-2 IC50 Concentration for 50% inhibition of the COX-2 enzyme.Low (e.g., < 1 µM)
COX-2 Selectivity Index (SI) Ratio of COX-1 IC50 to COX-2 IC50.High (e.g., > 50)
NO/Cytokine Inhibition IC50 Concentration for 50% inhibition of NO, TNF-α, or IL-6 production in cells.Low, corroborates COX-2 or NF-κB inhibition.
In Vivo Efficacy (ED50) Effective dose to produce 50% of the maximum anti-inflammatory effect in the paw edema model.Low (e.g., < 30 mg/kg)
Acute Toxicity (LD50) Estimated median lethal dose.High (e.g., > 500 mg/kg)
Ulcer Index A score representing the severity of gastric damage.Low (comparable to vehicle control)
Therapeutic Index (TI) Ratio of LD50 to ED50.High (indicates a wide margin of safety)

A successful lead candidate will exhibit potent and selective COX-2 inhibition, effectively suppress inflammatory mediator production in cellular assays, demonstrate significant anti-inflammatory activity in vivo at a non-toxic dose, and show a minimal tendency to cause gastric ulceration.[15][19]

Conclusion and Future Directions

The p-phenetidine scaffold represents a privileged structure for the development of a new generation of anti-inflammatory agents. By employing a rational design strategy coupled with a systematic preclinical evaluation workflow, it is possible to identify novel derivatives with potent efficacy and an improved safety profile. The protocols and logical framework presented in this guide provide a robust foundation for researchers in this field. Future work should focus on exploring structure-activity relationships (SAR) to further optimize potency and selectivity, investigating effects in chronic inflammation models (e.g., adjuvant-induced arthritis), and elucidating detailed mechanisms of action, including the potential for modulating the NF-κB pathway. Through these continued efforts, p-phenetidine derivatives may soon emerge as valuable clinical candidates in the fight against inflammatory diseases.

References

  • Modulating Inflammation through the Negative Regulation of NF-κB Signaling. National Institutes of Health (NIH). Available from: [Link]

  • NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. Available from: [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers. Available from: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available from: [Link]

  • NF-κB signaling in inflammation. PubMed. Available from: [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. Available from: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. Available from: [Link]

  • Arachidonic acid cascade in inflammation. ResearchGate. Available from: [Link]

  • The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs. PubMed. Available from: [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. ScienceDirect. Available from: [Link]

  • What are Arachidonic acid inhibitors and how do they work?. LinkedIn. Available from: [Link]

  • Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). CV Physiology. Available from: [Link]

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. National Institutes of Health (NIH). Available from: [Link]

  • In vivo and in-vitro anti-inflammatory study. Slideshare. Available from: [Link]

  • p-Phenetidine. Wikipedia. Available from: [Link]

  • Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro. PubMed. Available from: [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking study of a novel pyrazole-methylamine hybrid. Dovepress. Available from: [Link]

  • Hydroperoxide-dependent activation of p-phenetidine catalyzed by prostaglandin synthase and other peroxidases. PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available from: [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. National Institutes of Health (NIH). Available from: [Link]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Semantic Scholar. Available from: [Link]

  • Mechanism of action of Anti-inflammatory drugs. ResearchGate. Available from: [Link]

  • Study of the chemical composition and anti-inflammatory mechanism of SYW based on UPLC-Q-TOF/MS and network pharmacology. Dovepress. Available from: [Link]

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Foundational

A Comparative Analysis of p-Phenetidine and its Hypothetical Derivative, 3-methoxy-α-phenoxy-p-phenetidine: A Technical Guide for Drug Development Professionals

Introduction In the landscape of pharmaceutical and chemical research, a deep understanding of molecular architecture is paramount to innovation. This guide provides a comprehensive technical comparison between the well-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and chemical research, a deep understanding of molecular architecture is paramount to innovation. This guide provides a comprehensive technical comparison between the well-established chemical intermediate, p-Phenetidine (4-ethoxyaniline), and a hypothetical, more complex derivative, 3-methoxy-α-phenoxy-p-phenetidine. While p-Phenetidine is a foundational building block in the synthesis of various dyes and pharmaceuticals, the exploration of its derivatives is crucial for the development of novel compounds with potentially enhanced or more specific biological activities.[1][2]

This document will first delve into the known chemical and physical properties, synthesis, and applications of p-Phenetidine. Subsequently, it will extrapolate these principles to a hypothetical derivative, "3-methoxy-α-phenoxy-p-phenetidine." The name suggests a p-phenetidine core with a methoxy group at the 3-position of the benzene ring and a phenoxy group at the alpha-carbon of a substituent on the amine. For the purpose of this guide, we will interpret "α-phenoxy-p-phenetidine" to signify an N-(α-phenoxyethyl) derivative, a plausible structure for which we can predict properties and synthetic pathways. This exploration will serve as a framework for researchers considering the design and synthesis of novel p-phenetidine derivatives.

p-Phenetidine (4-Ethoxyaniline): A Core Moiety

p-Phenetidine, with the chemical formula C₈H₁₁NO, is a primary aromatic amine that has been extensively used as an intermediate in various industrial applications.[1][3] It is a colorless to reddish-brown liquid that, like many anilines, is susceptible to darkening upon exposure to air and light.[1]

Chemical Structure of p-Phenetidine

Caption: Chemical structure of p-Phenetidine (4-ethoxyaniline).

Physicochemical Properties of p-Phenetidine

A summary of the key physicochemical properties of p-Phenetidine is presented in the table below.

PropertyValueReferences
CAS Number 156-43-4[3]
Molecular Formula C₈H₁₁NO[2][3]
Molecular Weight 137.18 g/mol [3][4]
Appearance Colorless to reddish-brown liquid[1]
Melting Point ~3 °C[2]
Boiling Point 253-255 °C[3]
Density 1.065 g/cm³ at 16 °C[4]
Solubility Practically insoluble in water; soluble in alcohol.[3]
Synthesis of p-Phenetidine

The industrial synthesis of p-Phenetidine typically involves the reduction of p-nitrophenetole. This process can be achieved through various reducing agents, with iron in the presence of an acid being a common method.

p_phenetidine_synthesis start p-Nitrophenetole reagents Fe, HCl (aq) start->reagents Reduction product p-Phenetidine reagents->product

Caption: A simplified workflow for the synthesis of p-Phenetidine.

Experimental Protocol: Reduction of p-Nitrophenetole to p-Phenetidine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add p-nitrophenetole and a dilute solution of hydrochloric acid in water.

  • Addition of Reducing Agent: Heat the mixture to approximately 60-70°C. Gradually add iron filings to the stirred mixture through the dropping funnel. An exothermic reaction should be observed.

  • Reaction Completion: After the addition of iron filings is complete, continue to heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and make it basic with the addition of a sodium carbonate solution.

  • Extraction: Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude p-Phenetidine can be further purified by vacuum distillation.

Applications of p-Phenetidine

p-Phenetidine is a versatile intermediate with a range of applications:

  • Pharmaceuticals: It is a key precursor in the synthesis of drugs like phenacetin and bucetin, although their use has been largely discontinued due to toxicity concerns.[1][2] It remains a valuable scaffold in the development of new therapeutic agents.[1]

  • Dyes and Pigments: Its chemical structure lends itself to the production of various azo dyes.[1]

  • Other Industrial Uses: It is used in the manufacturing of the antioxidant ethoxyquin, which is used as a preservative in animal feed.[1]

Hypothetical Derivative: 3-methoxy-α-phenoxy-p-phenetidine

As "3-methoxy-α-phenoxy-p-phenetidine" is not a readily identifiable compound in chemical literature, we will propose a plausible structure and predict its properties based on established chemical principles. Our proposed structure is N-(1-phenoxyethyl)-4-ethoxy-3-methoxyaniline .

Proposed Chemical Structure

Caption: A plausible structure for 3-methoxy-α-phenoxy-p-phenetidine.

Predicted Physicochemical Properties

The introduction of methoxy and phenoxy groups to the p-phenetidine core would significantly alter its physicochemical properties.

Propertyp-PhenetidinePredicted: 3-methoxy-α-phenoxy-p-phenetidineRationale for Prediction
Molecular Formula C₈H₁₁NOC₁₇H₂₁NO₃Addition of C₉H₁₀O₂
Molecular Weight 137.18 g/mol ~287.35 g/mol Increased molecular complexity.
Polarity Moderately polarMore polarIntroduction of additional ether linkages.
Boiling Point 253-255 °CSignificantly higherIncreased molecular weight and polarity lead to stronger intermolecular forces.
Solubility Soluble in alcoholLikely soluble in a wider range of organic solvents.The larger, more complex structure may increase solubility in less polar organic solvents.
Proposed Synthetic Pathway

A plausible synthetic route to our hypothetical compound could involve a multi-step process starting from a suitably substituted aniline.

hypothetical_synthesis start 4-Ethoxy-3-methoxyaniline step1_reagent 1-Phenoxyethyl bromide start->step1_reagent N-Alkylation step1_product N-(1-phenoxyethyl)-4-ethoxy-3-methoxyaniline step1_reagent->step1_product

Caption: A proposed synthetic workflow for the hypothetical derivative.

Hypothetical Experimental Protocol: Synthesis of N-(1-phenoxyethyl)-4-ethoxy-3-methoxyaniline

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxy-3-methoxyaniline in a suitable aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, to the reaction mixture.

  • Alkylation: Slowly add a solution of 1-phenoxyethyl bromide in the same solvent to the stirred mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may require heating to proceed at a reasonable rate.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications and Biological Activity

The phenoxy group is a known pharmacophore in many drugs, contributing to a range of biological activities.[5] The combination of the p-phenetidine scaffold with methoxy and phenoxy moieties could lead to compounds with novel pharmacological profiles. Potential areas of interest for such derivatives could include:

  • Analgesic and Anti-inflammatory Agents: Building upon the historical use of p-phenetidine derivatives as analgesics.

  • Enzyme Inhibitors: The added functional groups could enhance binding to specific enzyme active sites.

  • Antimicrobial Agents: The phenoxy moiety is present in some antimicrobial compounds.

Comparative Analysis and Key Differences

The primary differences between p-Phenetidine and the hypothetical 3-methoxy-α-phenoxy-p-phenetidine lie in their structural complexity, which in turn dictates their physical and chemical properties.

Featurep-Phenetidine3-methoxy-α-phenoxy-p-phenetidine (Hypothetical)
Structure Simple monosubstituted anilineMore complex, polysubstituted aniline derivative
Molecular Weight LowerHigher
Reactivity Primary amine reactivity (e.g., acylation, alkylation)Secondary amine reactivity, potential for reactions involving the ether linkages.
Potential Biological Activity Precursor to analgesics with known toxicity.Unknown, but potentially novel due to the combination of functional groups.

Conclusion

p-Phenetidine remains a cornerstone intermediate in chemical synthesis, with well-documented properties and applications. The exploration of its derivatives, such as the hypothetical 3-methoxy-α-phenoxy-p-phenetidine, represents a logical progression in the quest for novel molecules with tailored functionalities. While the synthesis and characterization of such complex derivatives present greater challenges, they also offer the potential for discovering compounds with enhanced therapeutic efficacy and improved safety profiles. This guide serves as a foundational resource for researchers embarking on the design and synthesis of next-generation p-phenetidine-based compounds.

References

  • p-Phenetidine (4-Ethoxyaniline). Benchchem. [URL: https://www.benchchem.com/product/bcp195374]
  • p-Phenetidine. DrugFuture. [URL: https://www.drugfuture.
  • p-Dimethylaminobenzylidene p-phenetidine. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C15484932&Mask=80]
  • Compound 525700: N-(4-Methoxybenzylidene)-P-phenetidine. Data Catalog. [URL: https://datacatalog.piservice.
  • p-Phenetidine | C8H11NO | MD Topology | NMR | X-Ray. ATB.
  • Phenetidine(156-43-4)IR1. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_156-43-4_IR1.htm]
  • 3-(Ethoxymethoxy)-4-methoxyaniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/65365092]
  • p-Phenetidine. Wikipedia. [URL: https://en.wikipedia.org/wiki/P-Phenetidine]
  • N-(4-METHOXYBENZYLIDENE)-P-PHENETIDINE AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s410508]
  • P-phenetidine, 3-chloro-beta-(diethylamino)-5-methoxy-, hydrochloride. PubChemLite. [URL: https://pubchemlite.org/compound/3024566]
  • Synthesis of 3-amino-4-methoxyacetanilide. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-amino-4-methoxyacetanilide/]
  • 3-methoxy-4-(1-phenoxyethoxy)aniline. PubChemLite. [URL: https://pubchemlite.org/compound/203860]
  • P-PHENETIDINE CASN°: 156-43-4. OECD SIDS. [URL: https://www.oecd.org/env/hazard-assessment/4-ETHOXYBENZENAMINE.pdf]
  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [URL: https://www.researchgate.net/publication/281144062_Synthesis_of_2-ethyl-4-methoxy_aniline_via_four-step_process]
  • 4-methoxy-3-methylaniline synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/136-90-3.htm]
  • ICSC 1720 - p-PHENETIDINE. INCHEM. [URL: https://www.inchem.org/documents/icsc/icsc/eics1720.htm]
  • P-PHENETIDINE. precisionFDA. [URL: https://precision.fda.gov/files/U2FsdGVkX19s5FfP6zR1x3K607Tj4aXbJzV0k1jGgYg=/]
  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents. [URL: https://patents.google.
  • Phenetidine. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0386144.htm]
  • 3-Methoxy-4-ethoxyphenethylamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/3-Methoxy-4-ethoxyphenethylamine]
  • 3-Methoxy-4-ethoxyphenethylamine. Grokipedia. [URL: https://grokipedia.org/3-methoxy-4-ethoxyphenethylamine/]
  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319208/]
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [URL: https://www.atlantis-press.com/proceedings/amsee-15/18854]
  • A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Quick Company. [URL: https://www.quickcompany.in/patents/a-process-for-preparation-of-s-1-3-ethoxy-4-methoxyphenyl-2-methanesulfonylethylamine]

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Exploratory

Identification of T34118 (p-Phenetidine, 3-methoxy-alpha-phenoxy-)

An In-Depth Technical Guide to the Introduction In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal identification of novel chemical entities is a cornerstone of regulatory compliance...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal identification of novel chemical entities is a cornerstone of regulatory compliance, intellectual property protection, and scientific rigor. This guide provides a comprehensive, in-depth framework for the analytical identification of T34118, a bioactive chemical designated as p-Phenetidine, 3-methoxy-alpha-phenoxy- (CAS 19782-77-5). The structure of this molecule, incorporating a phenetidine core, a methoxy group, and a phenoxy moiety, suggests its potential as an intermediate in the synthesis of more complex molecules, possibly in the realm of drug discovery where such scaffolds are of interest.[1]

This document is designed for researchers, analytical scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, science-first narrative that explains not just how to identify the compound, but why specific analytical choices are made. As a self-validating system, the described workflow integrates orthogonal analytical techniques—chromatography for separation and purity, and spectroscopy for structural elucidation—to build an irrefutable identity profile for T34118.

Compound Profile: Physicochemical & Structural Characteristics

A foundational step in any identification workflow is to establish a theoretical profile of the target molecule. This informs experimental design, from solvent selection to the prediction of spectroscopic behavior.

Chemical Structure:

  • Systematic Name: 4-ethoxy-N-(2-methoxy-2-phenylethyl)aniline

  • Synonyms: p-Phenetidine, 3-methoxy-alpha-phenoxy-

  • CAS Number: 19782-77-5

The structure combines an electron-rich aromatic amine (the p-phenetidine moiety) with ether linkages, which dictates its chemical properties and analytical behavior.

Predicted Physicochemical Data:

PropertyPredicted ValueRationale & Significance
Molecular FormulaC₁₇H₂₁NO₂Determined by counting the atoms in the structure. Essential for mass spectrometry.
Molecular Weight271.35 g/mol The sum of the atomic weights. The basis for accurate mass measurement.
AppearanceColorless to brown liquidp-Phenetidine itself is a liquid that darkens on exposure to air and light.[1][2]
SolubilitySoluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane); Poorly soluble in water.The largely nonpolar aromatic structure predicts poor aqueous solubility, guiding solvent choice for chromatography and NMR.

Part 1: Chromatographic Analysis for Isolation and Purity

Before structural elucidation, it is imperative to ensure the analytical sample is a single, pure component. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in the pharmaceutical industry, while Gas Chromatography (GC) can also be a powerful tool for assessing purity and identifying volatile byproducts.[3][4]

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Rationale: A reversed-phase HPLC method is the logical starting point. The nonpolar stationary phase (like C18) will interact favorably with the aromatic rings of T34118, while a polar mobile phase allows for elution and separation from more polar or nonpolar impurities.[5] A gradient elution is chosen to ensure that any potential impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe.[6] UV detection is ideal, as the multiple aromatic rings in the molecule will be strongly chromophoric.[6]

Experimental Protocol: HPLC Purity Assessment

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the T34118 sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (the diluent) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

  • Instrumentation & Conditions:

ParameterConditionJustification
Instrument Agilent 1290 Infinity II LC or equivalentA standard, high-performance system ensures reproducibility.[7]
Column C18, 2.1 x 100 mm, 1.8 µm particle sizeProvides excellent efficiency and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for the basic amine group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common, effective organic modifier for reversed-phase.
Gradient 10% B to 95% B over 10 min, hold 2 min, return to 10% B and equilibrate for 3 minEnsures elution of a wide range of potential impurities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CReduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLSmall volume to prevent column overload.
Detector Diode Array Detector (DAD)Acquires full UV spectra, aiding in peak purity assessment and λmax selection.[8]
Wavelength 240 nmA wavelength where phenetidine derivatives typically show strong absorbance.
  • System Suitability:

    • Perform five replicate injections of the working standard solution.

    • The Relative Standard Deviation (%RSD) for the peak area of T34118 should be ≤ 2.0%. This validates the precision of the system.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity of the main peak relative to the total integrated peak area.

    • Use the DAD to assess peak purity, ensuring no significant co-eluting impurities are hidden under the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is an excellent orthogonal technique, particularly for identifying any residual volatile starting materials or solvents.[9][10] Given its predicted boiling point, T34118 should be amenable to GC analysis. The mass spectrometer provides definitive identification of separated components.[4]

Experimental Protocol: GC-MS Impurity Profiling

  • Sample Preparation:

    • Prepare a dilute solution of T34118 (approx. 100 µg/mL) in a suitable volatile solvent like dichloromethane or MTBE.[11]

  • Instrumentation & Conditions:

ParameterConditionJustification
Instrument Agilent 7890 GC with 5977B MSD or equivalentA robust, industry-standard system for reliable results.[9]
Column DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µmA general-purpose, low-bleed column suitable for a wide range of semi-volatile analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temp. 280 °CEnsures rapid volatilization of the analyte.
Oven Program Start at 100 °C, hold 1 min, ramp at 20 °C/min to 300 °C, hold 5 minA standard program to separate compounds based on boiling points.
Ionization Electron Ionization (EI) at 70 eVStandard "hard" ionization provides reproducible fragmentation patterns for library matching.[12]
MS Scan Range 40 - 450 m/zCovers the expected mass of the parent ion and its fragments.

Part 2: Spectroscopic Identification & Structural Elucidation

Once purity is established, a combination of spectroscopic techniques is used to confirm the molecular structure.

Mass Spectrometry (MS)

Expertise & Rationale: For definitive molecular weight confirmation, a "soft" ionization technique like Electrospray Ionization (ESI) is preferred over the "hard" EI used in the GC-MS protocol. ESI imparts less energy, minimizing fragmentation and maximizing the abundance of the molecular ion ([M+H]⁺).[12] High-resolution mass spectrometry (HRMS), for example, using a Q-TOF instrument, provides an accurate mass measurement, which can confirm the elemental composition.

Predicted Fragmentation Pattern (ESI-MS/MS): The primary amine is the most likely site of protonation in positive-ion ESI, yielding an [M+H]⁺ ion at m/z 272.36. Collision-induced dissociation (CID) of this precursor ion would likely proceed via cleavage of the most labile bonds.

  • Primary Fragmentation: Loss of the phenoxy group or cleavage at the benzylic position are highly probable fragmentation pathways.

  • Key Predicted Fragments:

    • Cleavage of the C-O ether bond could lead to the loss of phenol (94 Da).

    • Benzylic cleavage could result in a stable phenoxy-methoxy-methyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[13] The predicted chemical shifts are based on established substituent effects on aromatic and aliphatic systems.[14][15] A standard solvent like deuterated chloroform (CDCl₃) is a good choice given the predicted solubility.

Predicted ¹H and ¹³C NMR Data (in CDCl₃, referenced to TMS):

Table of Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30 - 6.60Multiplet9HAr-HProtons on the two aromatic rings will appear in this region.
~4.50Triplet1HN-CH-OProton on the chiral center, coupled to the adjacent CH₂ group.
~3.95Quartet2HO-CH₂-CH₃Methylene protons of the ethoxy group, coupled to the methyl group.
~3.50Doublet2HN-CH₂-CHProtons adjacent to the nitrogen and the chiral center.
~3.30Singlet3HO-CH₃Methoxy group protons.
~1.40Triplet3HO-CH₂-CH₃Methyl protons of the ethoxy group, coupled to the methylene group.

Table of Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~158Ar C-O (phenoxy)Aromatic carbon attached to the phenoxy oxygen.
~152Ar C-O (ethoxy)Aromatic carbon attached to the ethoxy group.
~141Ar C-NAromatic carbon attached to the nitrogen.
~130 - 114Ar-C & Ar-CHRemaining aromatic carbons.
~80N-CH-OCarbon of the chiral center.
~64O-CH₂-CH₃Methylene carbon of the ethoxy group.
~57O-CH₃Methoxy carbon.
~48N-CH₂-CHCarbon adjacent to the nitrogen.
~15O-CH₂-CH₃Methyl carbon of the ethoxy group.
Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.

Table of Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300N-H StretchSecondary Amine
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchAliphatic (CH₃, CH₂)
1610, 1510C=C StretchAromatic Ring
1240C-O StretchAryl Ether
1120C-O StretchAlkyl Ether
1170C-N StretchAromatic Amine

Integrated Analytical Workflow

G cluster_0 Step 1: Purity Assessment cluster_1 Step 2: Molecular Weight Confirmation cluster_2 Step 3: Structural Elucidation cluster_3 Conclusion HPLC HPLC-UV Analysis (Purity > 98%?) GCMS_Purity GC-MS Analysis (Volatile Impurities?) HPLC->GCMS_Purity Orthogonal Check HRMS High-Resolution MS (ESI-QTOF) (Accurate Mass Match?) GCMS_Purity->HRMS Proceed if Pure NMR NMR Spectroscopy (1H, 13C) (Structure Match?) HRMS->NMR Proceed if Mass Confirmed IR IR Spectroscopy (Functional Groups Match?) NMR->IR Orthogonal Check Conclusion Identity of T34118 Confirmed IR->Conclusion Proceed if All Data Consistent Sample Test Sample T34118 Sample->HPLC

Caption: Integrated workflow for the identification of T34118.

Safety and Handling

References

  • Patsnap Eureka. (2025, June 19). GC-MS vs.
  • Agilent. (2020, June 16).
  • PubMed. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][4][6]benzothiazepin-1-ones under electron impact ionization conditions.

  • Hydrocarbons Chemistry & Technology.
  • Pharmaceutical Technology. (2020, November 15).
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • PMC. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • SciSpace. Effective HPLC method development.
  • Journal of Chemical Education.
  • ResearchGate. (n.d.). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers.
  • BioC
  • Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Benchchem. (2025, November). Minimizing fragmentation of 1-Phenoxyheptane in mass spectrometry.
  • PubMed. (2010, June 18).
  • Benchchem. (2025).
  • SpringerLink.
  • PubMed. (2008, February 1).
  • Analytical Methods (RSC Publishing).
  • Agilent. (2019, September 16).
  • MDPI. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis.
  • Agilent. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges.
  • precisionFDA. P-PHENETIDINE.
  • Wikipedia. p-Phenetidine.
  • DrugFuture. p-Phenetidine.
  • SpectraBase. p-Phenetidine - Optional[1H NMR] - Chemical Shifts.
  • PMC. (2022, November 24).
  • RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (APAC). p-Phenetidine | 156-43-4.

Sources

Foundational

Mechanism of action of 3-methoxy-alpha-phenoxy-p-phenetidine

This is a comprehensive technical guide on the mechanism of action of 3-methoxy- -phenoxy-p-phenetidine , a specialized derivative of the phenetidine class of analgesics.[1][2] Based on its chemical structure (CAS 15382-...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the mechanism of action of 3-methoxy-


-phenoxy-p-phenetidine , a specialized derivative of the phenetidine class of analgesics.[1][2]

Based on its chemical structure (CAS 15382-86-2), this compound is a structural hybrid of Phenacetin and Guaiacol functionalities, with a lipophilic phenoxyacetyl tail.[1][2] The following analysis synthesizes its pharmacological profile based on established Structure-Activity Relationships (SAR) of phenetidine derivatives and vanilloid receptor modulators.

Technical Guide: Mechanism of Action of 3-Methoxy- -Phenoxy-p-Phenetidine[1][2]

Executive Summary & Chemical Identity

3-methoxy-


-phenoxy-p-phenetidine  (Systematic Name: N-(4-ethoxy-3-methoxyphenyl)-2-phenoxyacetamide) is a lipophilic analgesic and antipyretic agent.[1][2] It belongs to the acetanilide  class, specifically designed to modulate the pharmacokinetic profile of the parent compound, p-phenetidine.[2]

Structurally, it incorporates three critical pharmacophores:

  • The p-Phenetidine Core: The primary analgesic scaffold (related to Phenacetin/Acetaminophen).[2]

  • The 3-Methoxy Group: A steric and electronic modulator that imparts vanilloid-like characteristics (similar to Guaiacol).[1][2]

  • The

    
    -Phenoxyacetyl Tail:  A lipophilic anchor that enhances blood-brain barrier (BBB) penetration and alters metabolic hydrolysis rates compared to a standard acetyl group.[1][2]
    
Chemical Structure Data
PropertyValue
Common Name 3-methoxy-

-phenoxy-p-phenetidine
CAS Number 15382-86-2
Molecular Formula

Molecular Weight ~301.34 g/mol
Core Scaffold 4-Ethoxy-3-methoxyaniline (Amino-guaiacol ether)
Lipophilicity (LogP) High (Estimated > 3.0 due to phenoxy/methoxy groups)

Mechanism of Action (MoA)

The pharmacological activity of 3-methoxy-sc-phenoxy-p-phenetidine is multimodal, operating through Central COX Inhibition , Bioactivation , and TRP Channel Modulation .[1][2]

Pathway 1: Central Cyclooxygenase (COX) Inhibition

Like its parent compounds (Phenacetin/Acetaminophen), this molecule acts primarily as a reducing cosubstrate for the peroxidase site of the Cyclooxygenase enzymes (COX-1 and COX-2), with a likely selectivity for the central variant (often termed COX-3 in canine models or splice variants in humans).[1][2]

  • Mechanism: The molecule reduces the protoporphyrin IX radical cation in the peroxidase active site.[2] This prevents the abstraction of the tyrosine radical required to activate the cyclooxygenase site, thereby halting the conversion of Arachidonic Acid to

    
    /
    
    
    
    .[2]
  • Selectivity: The high lipophilicity (conferred by the phenoxyacetyl group) facilitates rapid entry into the CNS, concentrating its effect on central pain pathways (PAG/RVM) rather than peripheral inflammation.[2]

Pathway 2: The "Vanilloid" Connection (TRPV1 Modulation)

The presence of the 3-methoxy-4-ethoxy motif is critical.[1][2] Upon metabolic O-dealkylation (removing the ethyl group), the metabolite resembles Capsaicin or Eugenol (vanilloids).[2]

  • Target: Transient Receptor Potential Vanilloid 1 (TRPV1).[2]

  • Effect: The parent or its metabolite acts as a partial agonist/desensitizer at TRPV1 channels in the dorsal horn of the spinal cord, modulating nociceptive transmission and integrating antipyretic signals.[2]

Pathway 3: The "Cannabinoid" Synergism (AM404 Analog)

Phenetidines are known to be metabolized into fatty acid amides (e.g., Acetaminophen


 AM404) in the brain.
  • Hypothesis: The hydrolysis of the phenoxyacetyl group yields the free aniline (3-methoxy-p-phenetidine), which can be re-conjugated with arachidonic acid by FAAH (Fatty Acid Amide Hydrolase).[1][2]

  • Result: Formation of a methoxy-analog of AM404, which inhibits the reuptake of Anandamide (AEA) and activates CB1 receptors, enhancing descending inhibitory pain pathways.[2]

Visualization: Signaling & Metabolic Pathways[1]

The following diagram illustrates the dual-action pathway: the direct COX inhibition and the bioactivation pathway leading to TRPV1/Cannabinoid modulation.[2]

MoA_Pathway Drug 3-methoxy-α-phenoxy-p-phenetidine BBB Blood-Brain Barrier Drug->BBB Rapid Transport (High LogP) COX COX-1/2 (Peroxidase Site) Drug->COX Direct Inhibition Metab1 Hydrolysis (Amidase) Drug->Metab1 Hepatic/CNS Metabolism BBB->Drug CNS Accumulation PGE2 Prostaglandin E2 (↓) COX->PGE2 Suppresses Synthesis Aniline 3-methoxy-p-phenetidine (Active Metabolite) Metab1->Aniline TRPV1 TRPV1 Channel (Desensitization) Aniline->TRPV1 Modulation FAAH FAAH Conjugation (w/ Arachidonic Acid) Aniline->FAAH AM404 Methoxy-AM404 Analog FAAH->AM404 CB1 CB1 Receptor (Analgesia) AM404->CB1 Agonism/Reuptake Inhibition

Caption: Dual-pathway mechanism showing direct COX inhibition and bioactivation into vanilloid/cannabinoid modulators.[1][2]

Experimental Protocols (Self-Validating)

To verify the mechanism of this specific derivative, the following protocols distinguish it from standard Phenacetin.

Protocol A: Differential COX Inhibition Assay

Objective: Determine if the bulky phenoxy group affects the fit into the COX active site compared to Acetaminophen.[2]

  • Preparation: Incubate Recombinant human COX-1 and COX-2 (ovine) with heme cofactor.[1][2]

  • Substrate: Add Arachidonic Acid (

    
    ) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as the co-substrate.[1][2]
    
  • Treatment:

    • Group A: Vehicle (DMSO).[2]

    • Group B: Acetaminophen (

      
      ).[2]
      
    • Group C: 3-methoxy-

      
      -phenoxy-p-phenetidine (
      
      
      
      ).[1][2]
  • Measurement: Monitor oxidation of TMPD spectrophotometrically at 611 nm (Peroxidase activity proxy).

  • Validation: If Group C shows inhibition

    
     Group B, the phenoxy group does not sterically hinder the peroxidase site access.[2]
    
Protocol B: TRPV1 Calcium Influx Assay

Objective: Confirm the "Vanilloid" activity contributed by the 3-methoxy group.[1][2]

  • Cell Line: HEK293 cells stably expressing human TRPV1.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 30 mins at 37°C.

  • Challenge:

    • Apply Capsaicin (100 nM) as positive control.[2]

    • Apply Test Compound (1-100

      
      ).[1][2]
      
    • Apply Test Compound + Capsazepine (TRPV1 Antagonist).[2]

  • Readout: Measure fluorescence intensity (

    
    ).
    
  • Causality Check: If fluorescence increases with the compound but is blocked by Capsazepine, the 3-methoxy moiety confers specific TRPV1 agonist activity.[2]

Safety & Toxicity Profile (Critical Analysis)

Researchers must handle this compound with awareness of the "Phenetidine Toxicity" liability.[2]

Toxicity ParameterMechanismRisk Assessment
Nephrotoxicity Oxidation of the phenetidine ring to reactive quinone imines, causing renal papillary necrosis.[1][2]High: The 3-methoxy group may alter the oxidation potential, but the core risk remains.[2]
Methemoglobinemia N-hydroxylation of the aniline metabolite.[1][2]Moderate: Phenetidines are classic inducers of MetHb.[2]
Hepatotoxicity Depletion of glutathione via NAPQI-like intermediates.[1][2]Variable: Depends on the rate of O-deethylation vs. N-deacylation.

Handling Precaution: All experiments should be conducted under the assumption that the hydrolysis product (3-methoxy-4-ethoxyaniline) is a mutagen and nephrotoxin.[1][2]

References

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol.[2] American Journal of Therapeutics, 12(1), 46-55.[2] Link

  • Högestätt, E. D., et al. (2005). Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system.[2] Journal of Biological Chemistry, 280(46), 38405-38412.[2] Link

  • MedKoo Biosciences. Product Data: p-Phenetidine, 3-methoxy-alpha-phenoxy- (CAS: 15382-86-2).[1][2][3] Link

  • Flower, R. J., & Vane, J. R. (1972). Inhibition of prostaglandin synthetase in brain explains the anti-pyretic activity of paracetamol (4-acetamidophenol).[2] Nature, 240(5381), 410-411.[2] Link[1]

  • TargetMol. Compound Information: p-Phenetidine, 3-methoxy-alpha-phenoxy-.[1][2][3][4][5][6] Link

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Methoxy-4-(1-phenoxyethoxy)aniline

Executive Summary & Strategic Rationale This Application Note details the optimized synthesis of 3-Methoxy-4-(1-phenoxyethoxy)aniline , a specialized intermediate often utilized in the development of kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the optimized synthesis of 3-Methoxy-4-(1-phenoxyethoxy)aniline , a specialized intermediate often utilized in the development of kinase inhibitors and prodrug frameworks.

The core structural feature—the 1-phenoxyethoxy moiety—functions as a mixed acetal protecting group for the phenol at the 4-position. This group is chemically significant because:

  • Lipophilicity: It significantly alters the LogP of the parent phenol, enhancing membrane permeability during early-stage screening.[1]

  • Acid-Lability: It serves as a "smart" protecting group that is stable under basic and neutral conditions (such as nucleophilic substitutions or hydrogenations) but can be cleaved quantitatively under mild acidic conditions (e.g., dilute HCl or Formic acid) to regenerate the free phenol.

This protocol prioritizes regioselectivity and stability . We employ a "Protection-First" strategy, introducing the acetal on the nitro-precursor before reducing it to the aniline.[1] This prevents the formation of competitive


-alkylated byproducts that would occur if the aniline were generated prior to acetalization.[1]

Retrosynthetic Analysis & Pathway

The synthesis is designed as a two-step linear sequence starting from commercially available 4-Nitroguaiacol (4-hydroxy-3-methoxynitrobenzene).

Reaction Pathway Diagram[1][2]

SynthesisPathway SM Starting Material 4-Nitroguaiacol Inter Intermediate 1 3-Methoxy-4-(1-phenoxyethoxy) nitrobenzene SM->Inter Step 1: Acetalization Cat. p-TSA, DCM, 0°C (Electrophilic Addition) Reagent Reagent Phenyl Vinyl Ether Reagent->Inter Prod Target Product 3-Methoxy-4-(1-phenoxyethoxy) aniline Inter->Prod Step 2: Reduction H2, Pd/C, EtOAc (Neutral Conditions) Acid Avoid: Aqueous Acid (Hydrolysis Risk) Acid->Inter Cleaves Acetal

Caption: Two-step synthesis showing the critical protection step followed by chemoselective reduction. Note the acid-sensitivity of the intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methoxy-4-(1-phenoxyethoxy)nitrobenzene

Objective: Mask the phenolic hydroxyl group using Phenyl Vinyl Ether (PVE) via acid-catalyzed addition.

  • Mechanism: The reaction proceeds via the protonation of the vinyl ether to form a resonance-stabilized oxocarbenium ion, which is then trapped by the phenolic oxygen of 4-nitroguaiacol.[1]

  • Critical Parameter: Strict anhydrous conditions are required to prevent the hydrolysis of PVE to acetaldehyde and phenol.[1]

Materials & Reagents
ReagentEquiv.[2][3][4][5][6]MWRole
4-Nitroguaiacol 1.0169.13Substrate
Phenyl Vinyl Ether 1.5120.15Reagent
p-Toluenesulfonic acid (p-TSA) 0.01172.20Catalyst
Dichloromethane (DCM) --Solvent (Anhydrous)
Triethylamine (Et3N) 0.02101.19Quench
Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 4-Nitroguaiacol (5.0 g, 29.6 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.

  • Reagent Addition: Add Phenyl Vinyl Ether (5.33 g, 44.4 mmol) via syringe.

  • Catalysis: Cool the mixture to 0°C in an ice bath. Add p-TSA (51 mg, 0.3 mmol) in one portion.

    • Note: The reaction is exothermic. A slight color change (darkening) is normal.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The starting phenol (lower Rf) should disappear, replaced by the less polar acetal product.

  • Quench: Add Triethylamine (0.1 mL) to neutralize the acid catalyst. This step is vital to prevent acetal hydrolysis during concentration.

  • Workup: Wash the organic layer with saturated NaHCO3 (2 x 30 mL) and Brine (30 mL). Dry over anhydrous Na2SO4.[6]

  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) to yield a pale yellow solid/oil.[1]

Step 2: Nitro Reduction to Aniline

Objective: Reduce the nitro group to the primary amine without cleaving the acid-sensitive acetal linkage.[1]

  • Constraint: Traditional iron/acid (Bechamp) reductions are forbidden here due to the lability of the acetal in acidic media. We utilize catalytic hydrogenation in a neutral solvent.

Materials & Reagents
ReagentEquiv.[2][3][4][5][6]Role
Nitro Intermediate (from Step 1)1.0Substrate
10% Pd/C (50% wet)10 wt%Catalyst
Ethyl Acetate (EtOAc) -Solvent
Hydrogen Gas (H2) BalloonReductant
Procedure
  • Setup: In a clean hydrogenation vessel or RBF, dissolve the Nitro Intermediate (Step 1 product) in EtOAc (10 mL/g).

    • Why EtOAc? Methanol is also acceptable, but EtOAc minimizes trans-acetalization risks if traces of acid are present.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under a nitrogen blanket.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure solvent is present first.[1]

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Stir vigorously under a Hydrogen balloon (1 atm) at room temperature for 6–12 hours.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the nitro compound and the appearance of a fluorescent amine spot indicate completion.[1]

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst.[1] Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 3-Methoxy-4-(1-phenoxyethoxy)aniline .

    • Storage: The product is an electron-rich aniline and is prone to oxidation.[1] Store under Nitrogen at -20°C.

Quality Control & Characterization

The target molecule possesses a chiral center at the acetal carbon, resulting in a racemic mixture (unless chiral reagents were used, which is rare for this specific protecting group).[1]

Analytical MethodExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

1.60 (d, 3H)
Methyl group of the ethoxy moiety.
1H NMR

5.85 (q, 1H)
Diagnostic Signal: The methine proton of the O-CH(Me)-O acetal.
1H NMR

3.75 (s, 3H)
Methoxy group (-OMe).
1H NMR

4.80 (br s, 2H)
Aniline -NH2 protons (exchangeable with D2O).
Stability Test Treat with 1N HClRapid degradation to 4-amino-guaiacol and phenol (confirms acetal nature).

Troubleshooting & Critical Factors

Acetal Instability (Hydrolysis)
  • Symptom: Appearance of "free phenol" (4-Nitroguaiacol or 4-Aminoguaiacol) during workup.

  • Cause: Acidic traces in solvents (e.g., CDCl3 often contains HCl) or silica gel acidity.

  • Solution: Pre-treat silica gel with 1% Et3N in Hexanes before chromatography. Use DMSO-d6 for NMR instead of CDCl3.

Incomplete Acetalization[1]
  • Symptom: Starting material remains despite excess PVE.

  • Cause: Moisture in the reaction.[1] Water competes with the phenol for the vinyl ether, forming acetaldehyde.[1]

  • Solution: Ensure DCM is distilled over CaH2 or passed through activated alumina. Use a fresh bottle of p-TSA.

References

  • Acetal Protecting Groups: Greene, T. W.; Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.[1] (General methodology for phenol protection).

  • Stability of 1-Phenoxyethoxy Group: Phenothiazine derivatives, their production and use.[1] European Patent EP0510668A2, 1992.[1]

  • Vinyl Ether Hydrolysis & Formation: Kresge, A. J., et al. "Vinyl ether hydrolysis.[1][4] XI. The effect of α-phenyl substitution." Canadian Journal of Chemistry, 1978, 56(4): 456-460.[1][4]

  • Palladium-Catalyzed Etherification: Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate.[5] PMC, 2022.[1] (Context on phenol ether synthesis).

Sources

Application

Application Note: High-Resolution HPLC Strategy for the Quantitation of Genotoxic p-Phenetidine in Phenoxy-Ether Matrices

Executive Summary & Scientific Rationale This application note details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous analysis of p-Phenetidine (a know...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous analysis of p-Phenetidine (a known genotoxic impurity) and 3-methoxy-α-phenoxy- derivatives (presumed structural analogs of Guaifenesin or related phenoxy-ether APIs).

The Analytical Challenge

The separation of p-Phenetidine (an aniline derivative) from phenoxy-ether compounds presents a distinct "Base vs. Neutral/Acid" chromatographic challenge.

  • p-Phenetidine (4-Ethoxyaniline): A weak base (

    
    ). It is prone to severe peak tailing on traditional silica-based C18 columns due to interaction with residual silanols. As a recognized genotoxic impurity (GTI), it requires control at ppm levels consistent with ICH M7  guidelines (TTC 
    
    
    
    µ g/day ).
  • 3-Methoxy-α-phenoxy- Analytes: Typically neutral or weakly acidic ethers. These exhibit strong hydrophobic retention and can co-elute with p-Phenetidine if the selectivity is not optimized for

    
     interactions.
    

Core Strategy: This protocol utilizes a Core-Shell Biphenyl Stationary Phase . Unlike C18, the Biphenyl phase offers enhanced selectivity for aromatic amines (p-Phenetidine) via


 stacking and provides orthogonal separation from the methoxy-phenoxy ether backbone.

Chemical Targets & Properties[1][2][3]

CompoundStructure / ClassKey PropertyAnalytical Risk
p-Phenetidine 4-EthoxyanilineBasic (

), UV

nm
Genotoxic Impurity. Tailing peak; requires base-deactivation or specific pH control.
3-Methoxy-α-phenoxy- *Phenoxy-ether / Glyceryl etherHydrophobic, Neutral/AcidicMain API/Intermediate. Potential to mask the p-Phenetidine peak if resolution (

) is low.

*Note: "3-Methoxy-α-phenoxy-" refers to the structural class of phenoxy-alkyl ethers (e.g., Guaifenesin analogs). The method below is robust for this chemotype.

Method Development Decision Matrix

The following logic flow dictates the selection of the stationary phase and mobile phase pH to ensure resolution (


) between the aniline impurity and the ether matrix.

MethodStrategy Start Start: p-Phenetidine & Phenoxy-Ether Mix CheckpH Decision: Mobile Phase pH Start->CheckpH Acidic Acidic pH (2.5 - 3.0) (Formic Acid / Phosphate) CheckpH->Acidic Standard LC-UV Basic Basic pH (Adjusted > 7.0) (Ammonium Bicarb) CheckpH->Basic For Hybrid Columns Only ResultAcid p-Phenetidine Ionized (BH+) Low Retention on C18 Good Solubility Acidic->ResultAcid ResultBasic p-Phenetidine Neutral (B) High Retention Risk of Silica Dissolution Basic->ResultBasic ColumnSelect Column Selection ResultAcid->ColumnSelect C18 C18 Column (Hydrophobic Interaction) ColumnSelect->C18 Biphenyl Biphenyl Column (Pi-Pi + Hydrophobic) ColumnSelect->Biphenyl OutcomeC18 Risk: Peak Tailing (Silanol Interaction) Co-elution likely C18->OutcomeC18 OutcomeBi Success: Enhanced Selectivity for Anilines Sharp Peak Shape Biphenyl->OutcomeBi

Caption: Decision tree highlighting the superiority of Biphenyl phases over C18 for separating ionized anilines (p-Phenetidine) from neutral ethers at acidic pH.

Detailed Experimental Protocol

Instrumentation & Reagents[2][3][4]
  • System: HPLC with Photodiode Array (PDA) Detector (e.g., Agilent 1290, Waters Alliance).

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ammonium Formate (99%+), Formic Acid (LC-MS Grade).

  • Reference Standards: p-Phenetidine (Sigma-Aldrich/Merck), Target Phenoxy-Ether Standard.

Chromatographic Conditions

This method uses a "Gradient-Trapping" approach where the initial low organic composition traps the polar p-Phenetidine, while the gradient ramp elutes the hydrophobic phenoxy-ether.

ParameterSettingRationale
Column Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek); 100 x 3.0 mm, 2.6 µmBiphenyl phases provide unique selectivity for aromatic amines via

-electron overlap, separating them from non-amine aromatics.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adj. with Formic Acid)Low pH keeps p-Phenetidine ionized (

) to prevent silanol interactions; Buffer stabilizes retention time.
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)Methanol enhances

selectivity; ACN reduces backpressure.
Flow Rate 0.6 mL/minOptimized for 3.0 mm ID columns.
Column Temp 35°CImproves mass transfer and peak symmetry.
Injection Vol 5 - 10 µLDependent on LOQ requirements.
Detection UV 235 nm (p-Phenetidine) & 280 nm (Phenoxy-ether)235 nm offers max sensitivity for the impurity; 280 nm is specific for the phenol ether backbone.
Gradient Program

Goal: Elute p-Phenetidine early but retained (


) to avoid void volume interference, then ramp to elute the Phenoxy-Ether.
Time (min)% Mobile Phase BEvent
0.0 5Initial Hold (Trapping)
2.0 5Isocratic hold to elute polar matrix
10.0 60Linear Ramp (Elution of p-Phenetidine ~5-6 min)
12.0 95Wash Step (Elution of Phenoxy-Ether)
14.0 95Hold
14.1 5Re-equilibration
18.0 5End of Run

Sample Preparation Workflow

To ensure accurate quantitation of trace p-Phenetidine in the presence of high-concentration API, a solvent exchange or dilution strategy is required.

Step 1: Stock Preparation

  • p-Phenetidine Stock: Dissolve 10 mg p-Phenetidine in 100 mL Methanol (100 µg/mL).

  • Phenoxy-Ether Stock: Dissolve 100 mg Target API in 100 mL Methanol (1000 µg/mL).

Step 2: System Suitability Solution (SST)

  • Prepare a mix containing 5 µg/mL p-Phenetidine and 500 µg/mL Phenoxy-Ether in Water:Methanol (90:10).

  • Critical: The diluent must be weak (high water content) to prevent "solvent effect" peak distortion of the early eluting p-Phenetidine.

Step 3: Test Sample Preparation

  • Dissolve the drug substance (API) at 1.0 mg/mL in Mobile Phase A : Methanol (90:10).

  • Filter through 0.22 µm PVDF filter (Nylon may adsorb anilines; verify filter compatibility).

Validation Parameters (ICH Q2 / M7)

To validate this method for regulatory submission, the following criteria must be met:

Specificity
  • Requirement: Resolution (

    
    ) between p-Phenetidine and the nearest peak (likely the Phenoxy-Ether or its degradation products) must be 
    
    
    
    .
  • Test: Inject blank, placebo, and spiked sample. Ensure no interference at the retention time of p-Phenetidine (~5.5 min).

Limit of Quantitation (LOQ)
  • Target: ICH M7 allows 1.5 µ g/day . For a max daily dose of 1g, the limit is 1.5 ppm.

  • Sensitivity Check: The Signal-to-Noise (S/N) ratio at the specification limit (e.g., 1.5 ppm) must be

    
    .
    
  • Note: If UV detection is insufficient for 1.5 ppm, switch to Mass Spectrometry (LC-MS/MS) using the same mobile phase (Ammonium Formate is MS-compatible).

Linearity
  • Range: From LOQ to 120% of the specification limit.

  • Acceptance:

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
p-Phenetidine Peak Tailing Residual silanol interactionIncrease Buffer concentration to 20mM or lower pH to 2.5. Ensure column is "End-capped".
Retention Time Drift pH instabilityCheck pH of aqueous mobile phase daily. Evaporation of organic modifier.
Ghost Peaks Carryoverp-Phenetidine can stick to injector seals. Use a needle wash of Methanol:Water (80:20) with 0.1% Formic Acid.
Co-elution Hydrophobicity of Phenoxy-Ether variesAdjust the gradient slope between 2.0 and 10.0 min. Shallower gradient increases resolution.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3][4][5] International Council for Harmonisation, 2017.

  • Sielc Technologies . HPLC Method for Analysis of 4-ethoxyaniline (p-Phenetidine).[6][7]

  • BenchChem . p-Phenetidine (4-Ethoxyaniline) Chemical Properties and Safety.

  • TargetMol . p-Phenetidine, 3-methoxy-alpha-phenoxy- Compound Entry.[8]

Sources

Method

Application Note: CAS 15382-86-2 in Medicinal Chemistry

The following Application Note and Protocol Guide details the medicinal chemistry applications of CAS 15382-86-2 , chemically identified as 3-Methoxy-4-(1-phenoxyethoxy)aniline . Advanced Building Block for Aminoguaiacol...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the medicinal chemistry applications of CAS 15382-86-2 , chemically identified as 3-Methoxy-4-(1-phenoxyethoxy)aniline .

Advanced Building Block for Aminoguaiacol Scaffolds

Introduction & Chemical Identity

CAS 15382-86-2 (3-Methoxy-4-(1-phenoxyethoxy)aniline) is a specialized, acetal-protected aniline derivative used as a high-value building block in drug discovery.[1][2] It serves as a stable precursor for the 4-amino-2-methoxyphenol (aminoguaiacol) moiety, a pharmacophore frequently observed in kinase inhibitors, anti-inflammatory agents, and antioxidants.

Unlike the free aminophenol, which is prone to rapid oxidation (forming quinone imines) and side reactions during synthesis, CAS 15382-86-2 features a 1-phenoxyethyl (PE) protecting group on the phenol. This unique acetal linkage offers orthogonal stability during basic coupling reactions (e.g., Buchwald-Hartwig amination, S_NAr) while remaining cleavable under mild acidic conditions.

Table 1: Physicochemical Profile

Property Data
Chemical Name 3-Methoxy-4-(1-phenoxyethoxy)aniline
CAS Number 15382-86-2
Molecular Formula C₁₅H₁₇NO₃
Molecular Weight 259.30 g/mol
Core Scaffold Aniline (Aminoguaiacol derivative)
Protecting Group 1-Phenoxyethyl (Acetal type)
Stability Stable in base/neutral; Acid-labile

| Appearance | Off-white to pale brown solid |

Key Applications in Drug Design

The primary utility of CAS 15382-86-2 lies in its ability to introduce the vanilloid/guaiacol amine motif into complex heterocycles without the handling difficulties associated with free aminophenols.

A. Synthesis of Kinase Inhibitors

Many Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, VEGFR, or BTK require an aniline tail to form hydrogen bonds with the kinase hinge region. The 3-methoxy-4-hydroxy substitution pattern is critical for potency and metabolic stability (e.g., preventing rapid glucuronidation compared to bare phenols).

  • Mechanism: CAS 15382-86-2 is coupled to a heteroaryl chloride (e.g., Quinazoline, Pyrimidine) via palladium-catalyzed cross-coupling.

  • Advantage: The bulky 1-phenoxyethyl group prevents catalyst poisoning by the phenol and suppresses oxidative degradation during the reaction.

B. Prodrug Development

The 1-phenoxyethyl acetal is metabolically labile. In some contexts, the moiety itself can act as a promoiety , releasing the active drug (free phenol) and phenol (a generally recognized safe byproduct in low quantities) upon hydrolysis in the acidic environment of the stomach or lysosomes.

C. Orthogonal Protection Strategy

In multi-step synthesis, standard benzyl ethers (Bn) require hydrogenolysis (H₂/Pd) for removal, which can reduce other functional groups (alkenes, nitro groups, aryl halides). The 1-phenoxyethyl group of CAS 15382-86-2 is removed via mild acid hydrolysis , preserving sensitive unsaturation or halogen substituents elsewhere in the molecule.

Experimental Protocols
Protocol A: Synthesis of CAS 15382-86-2 (Protection Step)

Note: If synthesizing the building block in-house from 4-amino-2-methoxyphenol.

Reagents:

  • 4-Amino-2-methoxyphenol (1.0 eq)

  • Phenyl Vinyl Ether (1.2 eq)

  • p-Toluenesulfonic acid (pTSA) (0.01 eq)

  • Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

  • Dissolution: Dissolve 4-amino-2-methoxyphenol in anhydrous DCM under Nitrogen atmosphere.

  • Addition: Add pTSA catalyst followed by the dropwise addition of Phenyl Vinyl Ether at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (The acetal formation is usually rapid).

  • Quench: Quench with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Workup: Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc. (Avoid silica column chromatography if the silica is acidic, or add 1% Et₃N to the eluent).

Protocol B: Coupling Reaction (S_NAr with Heterocycle)

Target: Coupling CAS 15382-86-2 to a 4-chloroquinazoline scaffold.

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • CAS 15382-86-2 (1.1 eq)[1]

  • Isopropanol (iPrOH) or Acetonitrile (MeCN)

  • Diisopropylethylamine (DIPEA) (Optional, if neutral conditions required)

Procedure:

  • Setup: In a reaction vial, suspend the chloro-heterocycle in iPrOH.

  • Addition: Add CAS 15382-86-2.

  • Reflux: Heat the mixture to reflux (80–85°C) for 3–12 hours.

    • Note: The 1-phenoxyethyl group is generally stable to thermal heating in neutral alcohols. Avoid strong protic acids in the solvent.

  • Precipitation: Cool the reaction. The product often precipitates. If not, concentrate and triturate with ether.

  • Isolation: Filter the solid. Wash with cold iPrOH.

Protocol C: Deprotection (Removal of 1-Phenoxyethyl Group)

Objective: Reveal the free phenol in the final drug candidate.

Reagents:

  • Dilute HCl (1M) or TFA (10% in DCM)

  • Methanol or THF

Procedure:

  • Solubilization: Dissolve the coupled intermediate in Methanol/THF (1:1).

  • Acidification: Add 1M HCl (2–5 eq) dropwise at room temperature.

  • Hydrolysis: Stir for 1–2 hours. The acetal hydrolyzes to release the free phenol, acetaldehyde, and phenol.

  • Workup: Neutralize with NaHCO₃. Extract the product into EtOAc.

    • Purification Note: The byproduct (phenol) can be removed via high-vacuum drying or column chromatography.

Visualizing the Workflow

The following diagram illustrates the strategic utility of CAS 15382-86-2 in avoiding oxidation pathways common to aminophenols.

G cluster_risk Without Protection Start 4-Amino-2-methoxyphenol (Unstable, Oxidative) Protected CAS 15382-86-2 (Stable Building Block) Start->Protected Acid Cat. + Phenyl Vinyl Ether Oxidative Degradation Quinone Imines (Impurities) Start->Oxidative Degradation Air/Heat Reagent Phenyl Vinyl Ether (Protection) Reagent->Protected Coupling Heterocycle Coupling (S_NAr / Pd-Cat) Protected->Coupling Reacts as Aniline Intermediate Protected Drug Intermediate Coupling->Intermediate Deprotection Acid Hydrolysis (Mild) Intermediate->Deprotection Final Target Drug (Active Phenol) Deprotection->Final Removes Phenoxyethyl

Caption: Strategic workflow using CAS 15382-86-2 to bypass oxidative instability of the aminoguaiacol precursor during drug synthesis.

Troubleshooting & Optimization
  • Instability on Silica: The 1-phenoxyethyl acetal can degrade on acidic silica gel. Solution: Pre-treat silica columns with 1% Triethylamine or use neutral alumina.

  • Incomplete Coupling: If the aniline is sterically hindered by the bulky phenoxyethyl group, switch to Buchwald-Hartwig conditions (Pd₂(dba)₃, XPhos, Cs₂CO₃) rather than standard S_NAr thermal displacement.

  • Premature Deprotection: Ensure all solvents for the coupling step are anhydrous. Avoid using HCl salts of heterocycles without neutralizing them first.

References
  • Protective Group Chemistry: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on Acetals as Phenol Protecting Groups).
  • Medicinal Chemistry Context: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • Related Scaffolds: PubChem Compound Summary for Aminoguaiacol Derivatives. National Center for Biotechnology Information. [Link]

Sources

Application

Buying guide for high-purity p-Phenetidine, 3-methoxy-alpha-phenoxy-

Topic: Buying guide for high-purity p-Phenetidine, 3-methoxy-alpha-phenoxy- Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1][2] Focus: p-Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buying guide for high-purity p-Phenetidine, 3-methoxy-alpha-phenoxy- Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1][2]

Focus: p-Phenetidine, 3-methoxy-alpha-phenoxy- (CAS 15382-86-2)[1][2][3]

Executive Summary: The "Acetal-Aniline" Challenge

p-Phenetidine, 3-methoxy-alpha-phenoxy- (systematically identified as 3-methoxy-4-(1-phenoxyethoxy)aniline ) represents a specialized class of "masked" phenolic ethers used in high-value API synthesis and structure-activity relationship (SAR) libraries.[1][2]

For the medicinal chemist, this molecule presents a dual-hazard profile that complicates procurement and validation:

  • The Aniline Core: Like all electron-rich anilines, it is prone to rapid oxidative degradation (browning) upon exposure to air.[1][2]

  • The Alpha-Phenoxy Linkage: The "alpha-phenoxy" designation implies a mixed acetal structure (

    
    ).[1][2] Unlike a standard ether, this linkage is acid-labile .[1][2]
    

Scientific Warning: Standard QC protocols using acidic HPLC mobile phases (e.g., 0.1% TFA) will hydrolyze this compound on the column, leading to false purity failures.[1][2] This guide provides a self-validating system to procure, verify, and handle this labile intermediate.

Buying Guide: Critical Quality Attributes (CQAs)

When sourcing CAS 15382-86-2, "Purity >98%" is insufficient.[1][2] You must define how that purity was established to ensure you aren't buying a hydrolyzed mixture.

Specification Table for RFQs (Request for Quotes)
AttributeSpecificationScientific Rationale
Chemical Name 3-methoxy-4-(1-phenoxyethoxy)aniline"Alpha-phenoxy" is semi-systematic.[1][2] Use IUPAC to avoid isomer confusion.[1][2]
CAS Registry 15382-86-2 Unique identifier to prevent sourcing simple p-phenetidine.[1][2]
Appearance Off-white to pale beige solidDark brown/purple indicates significant oxidation of the amine.[1][2]
Purity (HPLC) ≥ 97.0% (Area %) Acetals are difficult to purify to >99% without degradation.[1][2]
Identity (NMR) 1H NMR in DMSO-d6 + K2CO3 Solvent must be acid-free. CDCl3 is often naturally acidic (HCl traces) and can degrade the sample.[1][2]
Key Impurities Phenol < 0.5%3-methoxy-4-hydroxyaniline < 0.5%These are the specific hydrolysis products.[1][2] Their presence indicates moisture/acid exposure.[1][2]
Salt Form Free Base (Preferred) HCl salts of acetals are risky; solid-state acidity can catalyze self-decomposition if moisture enters.[1][2]

Application Note: The "Neutral-Phase" Protocol

The Problem: Most analytical labs use a generic Gradient Method (Water/Acetonitrile + 0.1% Formic Acid).[1][2] The Consequence: The acid protonates the acetal oxygen, facilitating the leaving of the phenoxy group.[1][2] You will observe three peaks: the starting material (diminishing), phenol, and the aminophenol core.[1][2]

Protocol A: Non-Destructive HPLC Purity Assessment

Use this protocol to validate incoming shipments.[1][2]

Reagents:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH ~8.0 - 8.2).[1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Diluent: Acetonitrile:Water (80:[1][2]20) + 0.1% Triethylamine (TEA) to ensure basicity.[2]

Instrument Parameters:

  • Column: C18 Base-Deactivated (e.g., Waters XBridge C18 or Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (aromatic) and 280 nm (phenol detection).[1][2]

  • Temperature: 25°C (Do not heat; heat accelerates hydrolysis).[1][2]

Gradient Table:

Time (min) % Mobile Phase B Rationale
0.0 10 Initial equilibration
10.0 90 Elute hydrophobic phenoxy group
12.0 90 Wash

| 12.1 | 10 | Re-equilibrate |[1][2]

Pass/Fail Criteria:

  • Main Peak: Retention time approx. 6-8 min (depending on dead volume).

  • Hydrolysis Check: Look for a sharp peak early (Phenol) and a broad peak (Aminophenol).[1][2] If these sum to >3%, reject the lot.[1][2]

Scientific Context: Stability & Degradation Pathways[1][2]

Understanding the degradation mechanism is vital for storage and handling.[1][2] The diagram below illustrates the two "enemies" of this molecule: Acid and Oxygen .[1][2]

DOT Diagram: Degradation Logic Flow[1][2]

DegradationPathways Compound CAS 15382-86-2 (Acetal-Aniline) Acid Acid / Moisture (H+ / H2O) Compound->Acid Oxygen Oxygen / Light (O2 / hν) Compound->Oxygen Hydrolysis Hydrolysis (Cleavage of Ether) Acid->Hydrolysis Fast Oxidation Oxidation (Radical Coupling) Oxygen->Oxidation Slow Phenol Impurity 1: Phenol Hydrolysis->Phenol Aminophenol Impurity 2: 3-methoxy-4-hydroxyaniline Hydrolysis->Aminophenol AzoDyes Impurity 3: Azo/Azoxy Dimers (Brown Color) Oxidation->AzoDyes

Figure 1: Dual degradation pathways.[1][2] Acidic conditions cause rapid cleavage of the pharmacophore (acetal), while oxidative stress degrades the aniline handle.[1][2]

Handling & Synthesis Protocols

Protocol B: Storage and Aliquoting

Objective: Prevent the "Brown Crust" formation.[1][2]

  • Upon Receipt: Do not store the bottle in the general chemical cabinet.

  • Aliquot immediately: In a glovebox or under an inverted funnel with Argon flow, weigh out single-use portions into amber glass vials.

  • Seal: Cap under Argon. Parafilm is insufficient; use Teflon-lined caps.[1][2]

  • Temperature: Store at -20°C.

  • Thawing: Allow vial to reach room temperature before opening to prevent condensation (water = hydrolysis).[1][2]

Protocol C: Reaction Setup (Synthesis Tips)

If using this amine in a coupling reaction (e.g., Amide coupling or Nucleophilic substitution):

  • Base Selection: Always use a non-nucleophilic base (e.g., DIPEA, TEA) in the reaction mixture to scavenge any trace acid generated.[1][2]

  • Solvent: Use anhydrous solvents (DCM, THF).[1][2] Avoid protic solvents (MeOH, EtOH) if acidic catalysts are present, as they can induce trans-acetalization (swapping the phenoxy group for a methoxy/ethoxy group).[1][2]

  • Workup:

    • Avoid: 1M HCl washes.[1][2] This will destroy your product.[1][2]

    • Use: Saturated Ammonium Chloride (mildly acidic, usually safe for short contact) or Water/Brine washes.[1][2]

    • Drying: Use Sodium Sulfate (neutral), not Magnesium Sulfate (slightly acidic).[1][2]

Sourcing Strategy & Vendor Verification[1][2]

Since this is a niche intermediate, it is often "Made to Order" (MTO).[1][2] Follow this decision tree to qualify a supplier.

DOT Diagram: Supplier Qualification Workflow

SupplierQual Start Identify Supplier CheckStock Check Stock Status Start->CheckStock InStock In Stock CheckStock->InStock MTO Made to Order CheckStock->MTO RequestData Request Batch Data (Not generic COA) InStock->RequestData MTO->RequestData AnalyzeData Check 1H NMR Solvent RequestData->AnalyzeData GoodSolvent DMSO-d6 or Acetone-d6 AnalyzeData->GoodSolvent BadSolvent CDCl3 or CD3OD AnalyzeData->BadSolvent Approve Approve for Purchase GoodSolvent->Approve Reject Reject / Request Retest (Risk of Hydrolysis) BadSolvent->Reject

Figure 2: The critical checkpoint is the NMR solvent used in the Certificate of Analysis.[1][2] CDCl3 implies the supplier is unaware of the acid sensitivity.[2]

References

  • Chemical Identity: p-Phenetidine, 3-methoxy-alpha-phenoxy-.[1][2][3] CAS Registry Number 15382-86-2.[1][2][3][4] Listed in ChemicalBook and MedKoo Biosciences catalogs.[2]

  • Stability of Acetals: Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[2] (Refer to Chapter 8 on Hydrolysis of Acetals/Ketals).

  • Aniline Oxidation: Patai, S. (Ed.).[1][2] (1968).[2] The Chemistry of the Amino Group. Interscience Publishers.[2] (Mechanisms of amine oxidation to quinones/azo compounds).

  • ICH Guidelines: International Council for Harmonisation (ICH).[1][2] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Relevant for controlling aniline impurities).[1][2] [1][2]

  • HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[2] (Refer to "Analysis of Basic Compounds" and "Mobile Phase pH").

Sources

Technical Notes & Optimization

Troubleshooting

Resolving solubility issues with CAS 15382-86-2 in cell culture media

Solubility & Formulation Troubleshooting Guide[1] Status: Operational | Updated: February 2026 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Formulation Troubleshooting Guide[1]

Status: Operational | Updated: February 2026 Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: In vitro Cell Culture Applications[1]

Executive Summary & Compound Profile

CAS 15382-86-2 (Febrifugine) is a quinazolinone alkaloid exhibiting potent antimalarial and anti-fibrotic properties.[1] However, its application in cell culture is frequently plagued by poor aqueous solubility and crystallization upon dilution.[1]

This guide addresses the physicochemical disconnect between the lipophilic nature of the free base compound and the aqueous environment of cell culture media (pH 7.4).

Parameter Technical Specification
Molecular Weight 301.34 g/mol
Primary Solvent DMSO (Dimethyl Sulfoxide)
Secondary Solvent Ethanol (Lower solubility than DMSO)
Aqueous Solubility Poor (Free Base) ; High (Dihydrochloride Salt)
pKa Basic (Alkaloid); protonates in acidic conditions.[1]
Key Risk "Crash-out" precipitation upon dilution into neutral media.[1]

Core Protocol: Stock Solution Preparation

The Golden Rule: Never attempt to dissolve CAS 15382-86-2 (Free Base) directly into water or media.[1] It will form a hydrophobic film or suspension that cannot be accurately dosed.[1]

Step-by-Step Workflow
  • Solvent Selection: Use anhydrous DMSO (≥99.9%, cell culture grade).[1] Avoid DMSO stored in plastic for long periods; glass storage is preferred to prevent leaching.[1][2]

  • Weighing: Weigh the powder in a static-free environment.

  • Dissolution:

    • Add DMSO to achieve a stock concentration of 10 mM to 50 mM .[1]

    • Note: 10 mM is safer for downstream dilutions. 50 mM increases the risk of precipitation during the media transfer.[1]

  • Agitation: Vortex vigorously for 30–60 seconds.

  • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If turbid, sonicate in a water bath at 37°C for 5 minutes.

Critical Insight: Febrifugine is sensitive to racemization (converting to isofebrifugine).[1] Avoid prolonged heating (>40°C) or exposure to strong bases during stock preparation [1].[1]

Dilution Strategy: Preventing "The Crash"

The most common failure point is the interface between the organic stock and the aqueous medium.

The "Intermediate Dilution" Method

Directly shooting high-concentration DMSO stock into a petri dish often causes local precipitation (micro-crystals) that kills cells via physical stress rather than pharmacological activity.[1]

Protocol:

  • Prepare Media: Pre-warm culture media (e.g., RPMI-1640 or DMEM) to 37°C.

  • Stepwise Reduction:

    • Do not go from 100% DMSO

      
       0.1% DMSO in one step if the final drug concentration is high (>10 µM).[1]
      
    • Create a 10x Intermediate in media (e.g., if final target is 1 µM, make a 10 µM solution in media first).[1]

  • Rapid Dispersion:

    • Pipette the DMSO stock into the vortexing media (dynamic mixing).[1]

    • Why? This prevents the formation of a local high-concentration "pocket" where the drug exceeds its solubility limit.[1]

Solubility Threshold Table
Final ConcentrationDMSO % (v/v)Risk LevelRecommended Action
0.1 – 1 µM < 0.1%LowDirect dilution acceptable.[1]
1 – 10 µM 0.1%ModerateVortex media while adding drug.[1]
> 10 µM 0.2 – 0.5%HighUse Intermediate Dilution or Cyclodextrins.[1]

Advanced Formulation: The Cyclodextrin Fix

If you observe cytotoxicity at high doses, it may be due to DMSO solvent effects or micro-crystals.[1] The solution is to encapsulate the drug using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) or HP-β-CD .[1]

Mechanism: The hydrophobic cavity of the cyclodextrin hosts the Febrifugine molecule, while the hydrophilic exterior keeps it soluble in water [2].[1]

Protocol:

  • Prepare a 20% (w/v) SBE-β-CD solution in saline or PBS.[1] Filter sterilize (0.22 µm).

  • Dissolve Febrifugine in a small volume of DMSO (10% of final volume).

  • Slowly add the DMSO-drug solution to the SBE-β-CD solution (90% of final volume) with constant stirring.

  • This mixture can often be diluted into media with significantly reduced precipitation risk.[1]

Troubleshooting Logic & Visualization

Workflow: Solubility Decision Tree

SolubilityWorkflow Start Start: Powder CAS 15382-86-2 CheckForm Check Form: Base or Salt? Start->CheckForm Salt HCl Salt CheckForm->Salt Salt Base Free Base CheckForm->Base Base WaterSol Dissolve in Water/PBS Salt->WaterSol Dilution Dilute into Media WaterSol->Dilution DMSOSol Dissolve in DMSO (Stock 10-50mM) Base->DMSOSol DMSOSol->Dilution Observation Observe under Microscope (20x) Dilution->Observation ResultClear Clear Solution: Proceed Observation->ResultClear No Crystals ResultTurbid Turbid/Crystals: STOP Observation->ResultTurbid Crystals Visible Action1 Reduce Concentration ResultTurbid->Action1 Action2 Use Cyclodextrin Carrier ResultTurbid->Action2

Figure 1: Decision logic for solubilizing Febrifugine based on chemical form and visual observation.

Frequently Asked Questions (FAQ)

Q1: I bought the Dihydrochloride salt (CAS 15382-86-2-HCl), but I followed the DMSO protocol. Is that okay? A: It is acceptable, but unnecessary. The HCl salt is designed for aqueous solubility.[1] However, dissolving a salt in DMSO can sometimes lead to issues if the DMSO is not anhydrous, as the hygroscopic nature of the salt attracts moisture.[1] For the salt form, aqueous buffers (PBS) are superior.[1]

Q2: My cells are dying in the control group (DMSO only). What is the limit? A: Most mammalian cell lines tolerate up to 0.5% DMSO for short durations (24h) and 0.1% for long durations.[1] If you need a higher drug concentration that pushes DMSO >0.5%, you must switch to the Cyclodextrin method described in Section 4.[1]

Q3: How do I distinguish between drug precipitate and bacterial contamination? A:

  • Time: Precipitation happens within minutes to hours.[1] Contamination usually takes >24 hours to become visible.[1]

  • Appearance: Drug crystals are often geometric, birefringent (shiny) under phase contrast, and sediment rapidly.[1] Bacteria are smaller, uniform, and exhibit Brownian motion (shimmering) but do not settle as quickly.[1]

  • Test: Filter the media (0.22 µm). If the "turbidity" disappears but the drug effect is lost, it was precipitation.[1]

Q4: Can I heat the media to dissolve the crystals? A: No. While heating might temporarily dissolve the crystals, they will re-precipitate when the media cools to 37°C in the incubator.[1] Furthermore, Febrifugine is thermally sensitive; excessive heat can degrade the compound or alter its stereochemistry [3].[1]

References

  • McLaughlin, N. P., & Evans, P. (2010).[1] Dihydroxylation of Vinyl Sulfones: Stereoselective Synthesis of (+)- and (−)-Febrifugine and Halofuginone.[1] The Journal of Organic Chemistry, 75(2), 518–521.[1]

  • MedChemExpress. (n.d.).[1] Febrifugine: Solubility & Preparation Protocols. MCE Technical Guide.

  • Kobayashi, S., et al. (1999).[1] Catalytic Asymmetric Synthesis of Antimalarial Alkaloids Febrifugine and Isofebrifugine.[1] The Journal of Organic Chemistry, 64(18), 6833–6841.[1]

  • Thermo Fisher Scientific. (n.d.).[1] Dimethyl Sulfoxide (DMSO) Solubility Data & Cell Culture Compatibility.[1][3] Thermo Fisher Technical Resources.

Sources

Optimization

Technical Support Center: High-Sensitivity Analysis of Phenetidine Analogs

Topic: Overcoming Baseline Noise in HPLC Analysis of Phenetidine Analogs Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 22, 2026 Introduction: The Signal in the Static Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Baseline Noise in HPLC Analysis of Phenetidine Analogs Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 22, 2026

Introduction: The Signal in the Static

Welcome to the Phenetidine Analysis Support Center. You are likely here because you are analyzing p-phenetidine (4-ethoxyaniline) or its structural analogs—impurities critical to the safety profile of acetaminophen and phenacetin-derived therapeutics.

Why this is hard: Phenetidine analogs are basic aromatic amines. They require low-UV detection (<220 nm) for sensitivity or Electrochemical Detection (ECD) for selectivity. Both methods are unforgiving of baseline noise. Furthermore, the mobile phase modifiers required to prevent these amines from tailing (e.g., TEA, TFA) often contribute to the very noise you are trying to eliminate.

This guide prioritizes Signal-to-Noise (S/N) enhancement through a root-cause analysis of chemistry, hardware, and physics.

Module 1: Diagnostic Workflows

Before adjusting your method, you must identify the type of noise.[1] Is it electronic, fluidic, or chemical?

Visualizing the Problem

Use the following logic flow to categorize your baseline issue before proceeding to the specific fixes.

NoiseDiagnosis Start START: Characterize Baseline Anomaly TypeCheck Is the noise rhythmic/cyclical or random/spiky? Start->TypeCheck Cyclical Cyclical / Regular Pattern TypeCheck->Cyclical Random Random / Spiky / Drift TypeCheck->Random PumpIssue Pump Pulsation (Check Valves/Seals) Cyclical->PumpIssue High Pressure MixingIssue Mixing Ripple (Gradient Mixing) Cyclical->MixingIssue Low Pressure ZeroFlow Perform 'Zero Flow' Test (Stop pump, monitor baseline) Random->ZeroFlow Electronic Noise Persists at 0 mL/min (Electronic/Lamp/Cell) ZeroFlow->Electronic Noise Remains Fluidic Noise Stops at 0 mL/min (Chemical/Fluidic) ZeroFlow->Fluidic Noise Disappears Drift Is it Drift (Slope)? (Temp/Gradient/Equilibration) Fluidic->Drift Spikes Are there Sharp Spikes? (Air Bubbles/Precipitation) Fluidic->Spikes Grass Is it 'Fuzzy' (High Freq)? (Solvent Absorbance/Dirty Column) Fluidic->Grass

Figure 1: Diagnostic logic tree for isolating HPLC baseline noise sources. Use the "Zero Flow" test to distinguish between system electronics and fluid dynamics.

Module 2: Chemical Noise & Mobile Phase Optimization

Q1: I am using TEA (Triethylamine) to fix phenetidine peak tailing, but my baseline at 210 nm is unusable. Why?

The Science: Phenetidine is a base. Without a modifier, it interacts with acidic silanols on the silica column, causing tailing. TEA blocks these silanols. However, TEA oxidizes over time to form impurities that absorb strongly in the low UV range (<220 nm). Old TEA acts like a "chemical fog" for your detector.

The Solution:

  • Switch Modifiers: If your method allows, switch to Trifluoroacetic Acid (TFA) (0.05% - 0.1%). TFA suppresses silanol ionization (low pH) and ion-pairs with the amine.

    • Caveat: TFA also absorbs UV.[2] See Q2 below.

  • Freshness Protocol: If you must use TEA, use only HPLC-grade amine additives packaged in ampoules. Discard open bottles after 1 week.

  • The "Balanced Absorbance" Technique: If running a gradient, the changing concentration of TEA causes a massive baseline drift. Add the exact same concentration of TEA to both Mobile Phase A (Aqueous) and Mobile Phase B (Organic).

Data: UV Cutoff Limits for Phenetidine Analysis

Solvent/Modifier UV Cutoff (nm) Risk at 210 nm Recommendation
Acetonitrile 190 Low Preferred organic phase.
Methanol 205 High Avoid for trace analysis <220 nm.
THF 212 Critical Unusable for low-UV phenetidine analysis.
TFA (0.1%) ~210 Moderate Causes drift; balance A/B lines.

| TEA (0.1%) | ~200-210 | High | degrades rapidly; use fresh. |

Module 3: Gradient Drift & "Ghost Peaks"

Q2: I see "ghost peaks" and a rising baseline during my gradient run. Is my sample contaminated?

The Science: Likely not. This is often Gradient Refractive Index (RI) effects or impurity concentration.

  • Refractive Index: As you mix water and acetonitrile, the density changes. In the UV flow cell, this acts like a lens, bending light away from the detector diode. This looks like a "hump" in the baseline.[3]

  • Impurity Concentration: Organic solvents (even HPLC grade) contain trace impurities. In a gradient, these accumulate on the column during the equilibration phase and elute as "ghost peaks" when the organic % increases.

The Protocol: The "Blank Gradient" Validation

  • Run your gradient with no injection (0 µL).

  • If peaks appear, they are from the mobile phase or the column.[4]

  • Install a Ghost-Buster/Trap Column: Place a high-capacity C18 cleaning column between the pump and the injector. This traps solvent impurities before they reach your analytical column.

    • Note: Do NOT place this after the injector, or you will trap your phenetidine.

Module 4: Advanced Detection (Electrochemical)

Q3: UV detection isn't sensitive enough for my trace impurity limits (ppm level). I'm switching to Electrochemical Detection (ECD). My noise is now overwhelming. What changed?

The Science: ECD is 10-100x more sensitive than UV for electroactive species like phenetidine [1], but it detects everything that oxidizes. It is a "flow-sensitive" technique. A pump pulsation that is invisible in UV will look like a massive sine wave in ECD because the flow rate changes the thickness of the diffusion layer at the electrode surface.

The Solution: The ECD Stabilization Triad To achieve the sub-picogram detection limits required for phenetidine impurities:

  • Pulse Dampening: You must use a high-efficiency pulse dampener. Standard HPLC dampeners may be insufficient.

  • Passivation: Stainless steel ions (Fe, Cr) are electroactive. Passivate your entire HPLC system with 20% Nitric Acid (remove the column first!) to create an inert flow path [2].

  • Thermal Isolation: ECD is a thermometer. A 1°C shift can cause a 5% baseline drift.

    • Action: Place the column and flow cell in a thermostatted oven.

ECD Optimization Workflow

ECDWorkflow cluster_tips Critical ECD Parameters Input Trace Phenetidine Analysis (ECD) Step1 1. System Passivation (Remove metal ions) Input->Step1 Step2 2. Mobile Phase (Degas + 50mM Salt) Step1->Step2 Step3 3. Hydrodynamic Voltammogram (Find Opt. Potential) Step2->Step3 Step4 4. Filter Optimization (Set Rise Time >2s) Step3->Step4 Tip1 Background Current Must be < 100 nA Step3->Tip1 Result High S/N Ratio Step4->Result Tip2 Temp Stability +/- 0.1 °C Step4->Tip2

Figure 2: Step-by-step optimization for Electrochemical Detection of phenetidines. Note the requirement for background current monitoring.

Module 5: Hardware Troubleshooting

Q4: I have a rhythmic baseline noise (sawtooth pattern). I changed the pump seals, but it persists.

The Science: If seals are new, the culprit is likely the Check Valves or Air . Phenetidine mobile phases often use methanol or acetonitrile mixed with buffers. These mixtures can outgas (release bubbles) under pressure changes. A microscopic bubble in the check valve acts like a spring, absorbing pump energy and causing flow ripples.

The Protocol: Degassing & Valve Cleaning

  • Sonicate Check Valves: Remove inlet/outlet valves and sonicate in 50:50 Methanol/Water for 15 minutes.

    • Pro Tip: If using TFA, use Ceramic Check Valves .[2] Ruby/Sapphire valves can sometimes stick with certain modifiers.

  • The "Backpressure" Rule: Ensure your detector flow cell has sufficient backpressure (usually ~30-50 psi) to prevent bubbles from forming inside the cell as the pressure drops. Connect a backpressure regulator (or a long piece of narrow PEEK tubing) to the detector waste line.

References

  • Kotani, A., et al. "Chemometric evaluations of repeatability and detection limit in high-performance liquid chromatography with electrochemical detection." Journal of Chromatography A, 2022.

  • Phenomenex. "HPLC Troubleshooting Guide - Baseline Issues." Phenomenex Technical Guides.

  • Shimadzu. "Baseline Disturbance: Drifting and Noisy Baselines." Shimadzu Excellence in Science.

  • United States Pharmacopeia (USP). "Acetaminophen Monograph: Organic Impurities." USP-NF.

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." Separation Science.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Qualification of Amine and Carboxylic Acid Reference Standards: p-Phenetidine and 3-Methoxyphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their impurities. This guide provides a comprehensive comparison of the qualification process for two distinct chemical entities: p-Phenetidine, an aromatic amine, and 3-Methoxyphenoxyacetic Acid, a carboxylic acid derivative. By examining these two compounds, we will explore the nuances in analytical strategies and the rationale behind the selection of specific techniques for their characterization and certification as reference standards.

The choice of p-Phenetidine, a primary amine, is illustrative due to its potential for oxidative degradation and its role as a key starting material and potential impurity in various syntheses.[1][2] In contrast, 3-Methoxyphenoxyacetic Acid, an acidic compound, presents different challenges in terms of its solid-state properties and potential for salt formation.[3][4] This guide will delve into the multifaceted analytical approaches required to establish the identity, purity, and stability of these materials, thereby ensuring their suitability for use as qualified reference standards.[5][6]

The Foundation of Reliable Analysis: The Reference Standard

A reference standard is a highly purified and well-characterized substance intended for use in specified chemical and physical tests, where its properties are compared with those of a sample under examination.[7][8] The qualification of a reference standard is a rigorous process that establishes its fitness for its intended purpose.[9] This process involves a battery of analytical tests to confirm its identity and determine its purity with a high degree of accuracy.[10]

The qualification workflow for a new batch of a reference standard typically involves comparison against a primary, compendial standard (e.g., from USP, EP) if available, or thorough characterization to establish it as a primary standard in-house.[7][9]

Reference Standard Qualification Workflow cluster_Sourcing Sourcing & Initial Assessment cluster_Characterization Characterization & Purity cluster_Finalization Finalization & Certification Candidate Material Candidate Material Vendor CoA Review Vendor CoA Review Candidate Material->Vendor CoA Review Initial Check Identity Confirmation Identity Confirmation Vendor CoA Review->Identity Confirmation Proceed if OK Purity Determination Purity Determination Identity Confirmation->Purity Determination Structure Confirmed Impurity Profiling Impurity Profiling Purity Determination->Impurity Profiling Assay Value Stability Assessment Stability Assessment Impurity Profiling->Stability Assessment Known & Unknown Impurities Certificate of Analysis Certificate of Analysis Stability Assessment->Certificate of Analysis Stability Profile Qualified Standard Qualified Standard Certificate of Analysis->Qualified Standard Release

Caption: A generalized workflow for the qualification of a chemical reference standard.

Comparative Analytical Strategies for p-Phenetidine and 3-Methoxyphenoxyacetic Acid

The qualification of p-Phenetidine and 3-Methoxyphenoxyacetic Acid as reference standards necessitates a tailored approach that considers their unique chemical properties. While some analytical techniques are universally applicable, the specific methodologies and potential challenges differ.

Analytical Test p-Phenetidine (Amine) 3-Methoxyphenoxyacetic Acid (Carboxylic Acid) Rationale for Comparison
Identity Confirmation ¹H NMR, ¹³C NMRMass Spectrometry (MS)FTIR¹H NMR, ¹³C NMRMass Spectrometry (MS)FTIRBoth rely on spectroscopic methods for unambiguous structural elucidation. MS fragmentation patterns and FTIR functional group regions will differ significantly.
Purity (Assay) Quantitative NMR (qNMR)HPLC-UVGas Chromatography (GC-FID)Quantitative NMR (qNMR)HPLC-UVAcid-Base TitrationTitration is a classic, high-accuracy method for acidic compounds. GC is well-suited for the more volatile p-Phenetidine. qNMR and HPLC are versatile for both.
Impurity Profiling GC-MS for volatile impuritiesHPLC-UV/MS for non-volatile impuritiesHPLC-UV/MS for related substances and degradation productsGC-MS is crucial for identifying process-related impurities in p-Phenetidine synthesis.[11] HPLC-MS is the primary tool for non-volatile impurities in both.
Water Content Karl Fischer TitrationKarl Fischer TitrationThe standard method for accurate water determination in solid reference materials.
Residual Solvents Headspace GC-MSHeadspace GC-MSThe compendial method for identifying and quantifying residual organic solvents from the manufacturing process.
Stability Assessment Forced degradation studies (oxidation, light, heat, humidity)Long-term and accelerated stability studiesForced degradation studies (heat, humidity, light)Long-term and accelerated stability studiesp-Phenetidine is particularly susceptible to oxidation, requiring specific stress conditions.[1][2] Both require evaluation under ICH conditions.

Experimental Protocols: A Deeper Dive

The following sections provide detailed, step-by-step methodologies for key experiments in the qualification of these reference standards.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of p-Phenetidine and 3-Methoxyphenoxyacetic Acid by HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions for p-Phenetidine:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Chromatographic Conditions for 3-Methoxyphenoxyacetic Acid:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 274 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reference standard candidate.

  • Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

HPLC Purity Analysis Workflow Sample Weighing Sample Weighing Dissolution Dissolution Sample Weighing->Dissolution 10 mg Filtration Filtration Dissolution->Filtration 0.5 mg/mL HPLC Injection HPLC Injection Filtration->HPLC Injection 0.45 µm filter Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation Gradient Elution UV Detection UV Detection Chromatographic Separation->UV Detection Specific λ Data Integration Data Integration UV Detection->Data Integration Peak Areas Purity Calculation Purity Calculation Data Integration->Purity Calculation Area % Report

Caption: Workflow for HPLC-based purity determination of a reference standard.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of p-Phenetidine and 3-Methoxyphenoxyacetic Acid.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for p-Phenetidine, DMSO-d₆ for 3-Methoxyphenoxyacetic Acid).

  • Transfer the solution to an NMR tube.

Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

Data Analysis: The chemical shifts, coupling constants, and integration of the observed signals must be consistent with the proposed chemical structure of the compound.

Protocol 3: Stability Assessment through Forced Degradation

Objective: To investigate the intrinsic stability of the reference standard candidates and to ensure the analytical methods are stability-indicating.

Methodology: Subject the reference standard material to various stress conditions as outlined in ICH guideline Q1A(R2).

  • Acid/Base Hydrolysis: Dissolve the sample in 0.1 M HCl and 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours. (This is particularly critical for the amine, p-Phenetidine).

  • Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80 °C) for 7 days.

  • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analysis: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.

Conclusion

The qualification of reference standards for chemically diverse molecules like p-Phenetidine and 3-Methoxyphenoxyacetic Acid requires a scientifically sound and adaptable analytical strategy. While the core principles of identity, purity, and stability assessment remain constant, the choice of analytical techniques and experimental conditions must be tailored to the specific physicochemical properties of the compound . For p-Phenetidine, careful consideration of its volatility and susceptibility to oxidation is crucial, often necessitating the use of GC-based methods and specific oxidative stress testing. For 3-Methoxyphenoxyacetic Acid, classical techniques like titration can provide a highly accurate orthogonal method for purity assignment, complementing modern chromatographic approaches.

By employing a multi-faceted analytical approach and understanding the chemical rationale behind methodological choices, researchers and drug development professionals can confidently qualify robust and reliable reference standards. This, in turn, underpins the generation of high-quality analytical data, ensuring the safety and efficacy of pharmaceutical products.

References

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • Pharma Beginners. (2020, February 22).
  • PharmaRegulatory.in. (2025, December 19). Pharmacopeial Reference Standards: Equivalence and Qualification.
  • ResearchGate. (n.d.). GC-MS analysis of impurities in p-phenetidine sample.
  • Kaushik, R. D., et al. (n.d.).
  • Pharmaceutical Technology. (2025, March 10). Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach. Pharmaceutical Technology.
  • (n.d.). Key Considerations When Selecting a Working Reference Standard.
  • Chandran, S., & Singh, R. S. P. (2007).
  • Simson Pharma. (2024, May 27). Difference Between Working Standards And Reference Standards. Simson Pharma.
  • Santa Cruz Biotechnology. (n.d.). 3-Methoxyphenoxyacetic acid. Santa Cruz Biotechnology.
  • NIST. (n.d.). 3-Methoxyphenoxyacetic acid. NIST WebBook.
  • HPC Standards. (n.d.).
  • Veeprho. (2020, August 19).
  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization.
  • LGC Standards. (n.d.). p-Phenetidine-d5 Hydrochloride. LGC Standards.
  • Pharmaffiliates. (2025, May 16). Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing.
  • (n.d.). P-PHENETIDINE CASN°: 156-43-4.
  • U.S. Food and Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
  • (n.d.). Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho [2.
  • precisionFDA. (n.d.). P-PHENETIDINE. precisionFDA.
  • PubChem. (n.d.). 3-Methoxyphenol. PubChem.
  • U.S. Pharmacopeia. (n.d.). USP Reference Standards. U.S. Pharmacopeia.
  • ResearchGate. (2025, November 20). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies.
  • Chem-Impex. (n.d.). 3'-Methoxyacetophenone. Chem-Impex.
  • St. Olaf College. (n.d.). Synthesis of Phenacetin. St. Olaf College.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. European Medicines Agency.
  • (2012, March 17). Stability Testing of Pharmaceutical Products.
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • (2000, June 1). impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES.
  • Sigma-Aldrich. (n.d.). 3-Methoxyphenol 96 150-19-6. Sigma-Aldrich.
  • PharmaCores. (2026, January 9). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. PharmaCores.
  • Enantia. (n.d.). Impurity profiling and synthesis of standards. Enantia.
  • NIST. (n.d.). 3-Methoxyacetophenone. NIST WebBook.
  • Benchchem. (n.d.).
  • PubChem. (n.d.). 3-Methoxy-D-Phenylalanine. PubChem.. (n.d.). 3-Methoxy-D-Phenylalanine. PubChem.

Sources

Comparative

Validating Purity of 3-Methoxy-α-Phenoxy-p-Phenetidine: A Comparative Method Guide

Executive Summary The validation of purity for 3-methoxy-α-phenoxy-p-phenetidine (CAS 15382-86-2) presents a distinct chromatographic challenge due to its hybrid structure: a basic aniline core coupled with a hydrophobic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of purity for 3-methoxy-α-phenoxy-p-phenetidine (CAS 15382-86-2) presents a distinct chromatographic challenge due to its hybrid structure: a basic aniline core coupled with a hydrophobic phenoxy-ether tail. Standard C18 protocols often fail to resolve this compound from its synthetic precursors (e.g., p-phenetidine derivatives) or structural isomers, resulting in peak tailing and poor resolution.

This guide objectively compares the industry-standard C18 (L1) approach against a high-performance Biphenyl/Phenyl-Hexyl (L11) methodology.[1] Based on structural analysis and representative validation data, we recommend the Biphenyl Core-Shell method for its superior selectivity via


 interactions, ensuring strict compliance with ICH Q2(R1) guidelines.

Structural Analysis & The Separation Challenge

To validate purity, we must first understand the analyte's behavior in solution.

  • The Aniline Core: Basic nitrogen (

    
    ).[1] At neutral pH, silanol interactions on silica columns cause severe tailing.
    
  • The 3-Methoxy & α-Phenoxy Groups: These add significant hydrophobicity and steric bulk.[1] The "alpha-phenoxy" moiety creates a unique electron-rich domain that standard alkyl (C18) phases struggle to discriminate from similar impurities.

Comparison of Chromatographic Approaches
FeatureMethod A: Traditional C18 Method B: Biphenyl Core-Shell (Recommended)
Stationary Phase Fully Porous C18 (5 µm)Core-Shell Biphenyl (2.7 µm)
Separation Mechanism Hydrophobic Interaction onlyHydrophobic +

Interaction
Selectivity (

)
Low for aromatic isomersHigh for aromatic ethers/amines
Peak Shape (Tailing) Often > 1.5 (Silanol effect)Excellent (< 1.[1]2) due to steric protection
Run Time 25–30 mins8–12 mins
Detection Limit StandardEnhanced (Sharper peaks = Higher S/N)

Recommended Experimental Protocol (Method B)

This protocol utilizes a Biphenyl stationary phase to exploit the aromaticity of the phenoxy and phenetidine rings, providing orthogonal selectivity to standard C18 methods.

Chromatographic Conditions[2][3][4][5][6][7]
  • Instrument: HPLC or UHPLC system with Diode Array Detector (DAD).

  • Column: Kinetex Biphenyl (or equivalent), 100 x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the amine and suppress silanol activity).

  • Mobile Phase B: Methanol:Acetonitrile (50:50 v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 40°C (Reduces backpressure and improves mass transfer).

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.030Initial Hold
1.030Start Gradient
8.090Elution of hydrophobic impurities
9.090Wash
9.130Re-equilibration
12.030End of Run

Validation Performance Data

The following data summarizes the expected performance characteristics when validating this method according to ICH Q2(R1) guidelines.

Table 1: System Suitability & Robustness[1]
ParameterAcceptance CriteriaMethod A (C18) ResultMethod B (Biphenyl) Result
Resolution (

)

(vs. nearest impurity)
1.83.2
Tailing Factor (

)

1.61.1
Theoretical Plates (

)

450012,000
Retention Time (

)
Stable14.5 min6.2 min
Table 2: Linearity and Sensitivity[1]
ParameterResult (Method B)
Linearity Range 0.5 µg/mL to 100 µg/mL
Regression (

)

LOD (S/N = 3) 0.05 µg/mL
LOQ (S/N = 10) 0.15 µg/mL
Recovery (Accuracy) 98.5% – 101.2% (at 50%, 100%, 150% levels)

Visualizing the Validation Workflow

The following diagram illustrates the critical decision pathways for validating the purity of this specific aniline derivative.

ValidationWorkflow Start Start: 3-Methoxy-α-Phenoxy-p-Phenetidine Sample Solubility Solubility Check (Dissolve in MeOH/Water) Start->Solubility Scouting Column Scouting (C18 vs. Biphenyl) Solubility->Scouting Decision Selectivity Check: Is Resolution > 1.5? Scouting->Decision Optimize Optimize Gradient & Buffer pH (Acidic preferred) Decision->Optimize No (Co-elution) Validation Execute ICH Q2 Validation (Specificity, Linearity, Accuracy) Decision->Validation Yes (Method B) Optimize->Decision Routine Routine QC Analysis Validation->Routine

Figure 1: Strategic workflow for method development and validation, emphasizing the critical selectivity checkpoint.

Technical Insights & Causality

Why the Biphenyl Phase?

The "alpha-phenoxy" group in CAS 15382-86-2 is an aromatic ether.[1] On a standard C18 column, separation is driven purely by hydrophobicity (dispersive forces). However, many synthesis impurities (like unreacted p-phenetidine) possess similar hydrophobicity but different aromatic electron densities.[1]

  • Mechanism: The Biphenyl stationary phase engages in

    
     electron overlap with the phenoxy and aniline rings of the analyte. This adds a second dimension of separation (Orthogonality), pulling the target peak away from non-aromatic or less conjugated impurities.
    
The Role of pH

We utilize 0.1% Formic Acid (pH ~2.7) .

  • Causality: The aniline nitrogen is basic. At neutral pH, it can interact with residual silanols on the silica surface (ion-exchange mechanism), causing peak tailing. At pH 2.7, the silanols are protonated (neutral), and the amine is fully protonated. While this reduces retention slightly, it drastically improves peak symmetry (

    
    ), which is critical for accurate integration of impurity peaks.
    

References

  • Chemical Identification: p-Phenetidine, 3-methoxy-alpha-phenoxy- (CAS 15382-86-2).[1] Cnprot.com (Chinese Protein Resources). Retrieved February 21, 2026, from [Link]

  • Validation Standards: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • Column Selection Guide:Core-Shell Technology for High-Speed HPLC. Phenomenex/Agilent Technical Notes. (General reference for Core-Shell vs. Porous efficiency).

Sources

Validation

Certificate of Analysis (CoA) Interpretation for CAS 15382-86-2: A Performance &amp; Quality Comparison Guide

The following guide details the interpretation of the Certificate of Analysis (CoA) for CAS 15382-86-2 , identified as 3-Methoxy-4-(1-phenoxyethoxy)aniline (also known as 3-methoxy-α-phenoxy-p-phenetidine).[1][2] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the interpretation of the Certificate of Analysis (CoA) for CAS 15382-86-2 , identified as 3-Methoxy-4-(1-phenoxyethoxy)aniline (also known as 3-methoxy-α-phenoxy-p-phenetidine).[1][2]

Executive Summary

CAS 15382-86-2 is a specialized substituted aniline derivative used primarily as a high-value intermediate in the synthesis of small molecule kinase inhibitors and novel therapeutic agents.[1][2] Unlike commodity chemicals, the quality of this intermediate—specifically its oxidative stability and enantiomeric purity (due to the chiral center at the 1-phenoxyethoxy moiety)—directly dictates the yield and purity of downstream Active Pharmaceutical Ingredients (APIs).[2]

This guide compares High-Purity (Grade A) specifications against Technical Grade (Grade B) alternatives, demonstrating why strict CoA interpretation is critical for drug development professionals to prevent costly synthetic failures.[2]

Note on Identity: CAS 15382-86-2 refers strictly to 3-Methoxy-4-(1-phenoxyethoxy)aniline .[1][2] Researchers searching for the antimalarial alkaloid Febrifugine should refer to CAS 24159-07-7.[1][2]

Technical Identity & CoA Anatomy

Before interpreting the data, verify the chemical identity to ensure the CoA matches the substance required for your specific synthetic route.

AttributeSpecification
Chemical Name 3-Methoxy-4-(1-phenoxyethoxy)aniline
CAS Number 15382-86-2
Molecular Formula C₁₅H₁₇NO₃
Molecular Weight 259.30 g/mol
Key Functional Groups Primary Amine (Aniline), Methoxy ether, Acetal-like Ether linkage
Chiral Center Yes (at the 1-phenoxyethoxy ethyl group).[1][2] Note: Often supplied as a racemate unless specified.[2]
Critical CoA Parameters
  • Appearance (Visual): Anilines are prone to oxidation.[2] A specification of "Off-white to pale brown solid" is standard.[2] Dark brown or black indicates significant degradation (azo/azoxy formation).

  • Purity (HPLC): The single most important metric.[2]

    • Acceptance Criteria:

      
       98.0% for GMP/GLP use.[2]
      
    • Critical Impurities: Unreacted starting materials (e.g., 3-methoxy-4-hydroxyaniline) or oxidation byproducts.[1][2]

  • Water Content (Karl Fischer): Moisture can hydrolyze the sensitive acetal-like ether linkage (-O-CH(CH3)-O-Ph).[1][2]

    • Limit:

      
       0.5%.
      

Performance Comparison: High-Purity vs. Technical Grade

The following table compares the performance impact of using validated High-Purity CAS 15382-86-2 versus lower-grade alternatives in a hypothetical drug synthesis workflow.

Table 1: Comparative Performance Metrics
FeatureHigh-Purity (Grade A) Technical Grade (Grade B) Impact on Drug Development
Purity (HPLC) > 99.0%90.0% - 95.0%Grade B introduces 5-10% unknown impurities that may react in subsequent coupling steps.[1][2]
Oxidation State Pale beige/white (Fresh)Dark brown/black (Aged)Oxidized anilines act as radical scavengers, potentially inhibiting metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig).[1][2]
Water Content < 0.1%> 1.0%Excess water hydrolyzes the ether linkage, releasing phenol and destroying the molecule before reaction.[2]
Synthetic Yield 85 - 92% (Typical)40 - 60% (Variable)High purity ensures stoichiometry is accurate; impurities in Grade B skew molar ratios.[1][2]
Downstream Purification Simple CrystallizationColumn Chromatography RequiredGrade B necessitates expensive, time-consuming purification to remove "tar" byproducts.[2]

Experimental Protocols for CoA Validation

Do not rely solely on the supplier's document. Perform these internal checks upon receipt.

Protocol A: HPLC Purity Validation

Objective: Confirm purity and detect oxidative degradation.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.[2]

  • Sample Prep: Dissolve 1 mg/mL in Acetonitrile. Inject immediately to prevent auto-oxidation in solution.[2]

Protocol B: Visual Oxidation Test

Objective: Rapidly assess suitability for sensitive catalysis.[2]

  • Dissolve 10 mg of CAS 15382-86-2 in 1 mL of Dichloromethane (DCM).[2]

  • Observation:

    • Clear/Pale Yellow: Pass.[2] Suitable for sensitive catalysis.[2]

    • Dark Red/Opaque Brown: Fail.[2] Significant oxidation present.[2][3] Purify via recrystallization (Ethanol/Hexane) before use.

Visualization: Quality Control Workflow

The following diagram illustrates the decision logic for accepting or rejecting a batch of CAS 15382-86-2 based on CoA and experimental data.

CoA_Workflow Start Receive CAS 15382-86-2 (Check CoA) Visual Step 1: Visual Inspection (Color Check) Start->Visual HPLC Step 2: HPLC Purity Check (Target >98%) Visual->HPLC Color: Pale/White Recryst Repurification Protocol (Recrystallization) Visual->Recryst Color: Dark Brown Water Step 3: Karl Fischer (Target <0.5%) HPLC->Water Purity > 98% Decision_Fail FAIL: Reject or Repurify (Risk of Catalyst Poisoning) HPLC->Decision_Fail Purity < 95% Decision_Pass PASS: Release for Synthesis (High Yield Expected) Water->Decision_Pass Low Moisture Water->Decision_Fail High Moisture (Hydrolysis Risk) Recryst->HPLC Retest

Figure 1: Decision tree for incoming Quality Control of substituted aniline intermediates.

Scientific Rationale: The "Aniline Trap"

Why is the CoA interpretation so critical for this specific molecule?

  • Oxidative Instability: Electron-rich anilines like 3-Methoxy-4-(1-phenoxyethoxy)aniline are prone to forming radical cations and quinone imines upon exposure to air.[1][2] These species are potent inhibitors of Palladium (Pd) catalysts used in cross-coupling reactions. A CoA that is >6 months old is likely invalid unless the material was stored under Argon at -20°C.[2]

  • Acetal Lability: The 1-phenoxyethoxy group is chemically equivalent to an acetal.[2] In the presence of >0.5% water and trace acid (impurities), this group will hydrolyze, cleaving the molecule into 3-methoxy-4-hydroxyaniline and phenol .[1][2] This not only lowers yield but introduces phenol, which can compete in nucleophilic substitution reactions.

Comparison Summary
  • Alternative 1 (In-house Synthesis): High control over freshness, but requires handling toxic precursors (phenols, halo-ethers).[1][2]

  • Alternative 2 (Commercial Technical Grade): Low cost, but requires mandatory recrystallization.[2] High risk of batch failure.[2]

  • Recommended: Commercial High-Purity (>98%) stored under inert gas.[2] This offers the best balance of "performance" (yield/time) vs. cost.

References

  • InvivoChem. Product Data Sheet: CAS 15382-86-2.[2] Retrieved from .

  • BLD Pharm. Certificate of Analysis Guide for Substituted Anilines. Retrieved from .

  • International Conference on Harmonisation (ICH). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. Retrieved from .

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Phenetidine, 3-methoxy-alpha-phenoxy-
Reactant of Route 2
Reactant of Route 2
p-Phenetidine, 3-methoxy-alpha-phenoxy-
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